molecular formula C12H18N2O3 B1463702 tert-Butyl (2-amino-5-methoxyphenyl)carbamate CAS No. 362670-09-5

tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Cat. No.: B1463702
CAS No.: 362670-09-5
M. Wt: 238.28 g/mol
InChI Key: ATQQUUXZLWAIMY-UHFFFAOYSA-N
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Description

Tert-Butyl (2-amino-5-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl (2-amino-5-methoxyphenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl (2-amino-5-methoxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-amino-5-methoxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-amino-5-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQQUUXZLWAIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680048
Record name tert-Butyl (2-amino-5-methoxyphenyl)carbamate
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362670-09-5
Record name tert-Butyl (2-amino-5-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-Boc-5-methoxy-1,2-benzenediamine
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Foundational & Exploratory

Strategic Synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol and Process Optimization Guide

Executive Summary

The synthesis of tert-butyl (2-amino-5-methoxyphenyl)carbamate represents a classic challenge in regioselective aromatic substitution. This scaffold is a critical intermediate in the development of benzimidazole-based kinase inhibitors (e.g., EGFR inhibitors like osimertinib analogs) and GPCR ligands.[1]

The core synthetic difficulty lies in distinguishing between two electronically distinct nitrogen atoms on the phenyl ring. A direct protection strategy using 4-methoxy-1,2-phenylenediamine fails due to the inherent nucleophilicity gradients, inevitably yielding the incorrect regioisomer. This guide details the Nitro Precursor Route , the only robust method to guarantee the correct placement of the Boc-protecting group relative to the methoxy substituent.

Part 1: Retrosynthetic Analysis & Regioselectivity

To understand the necessity of the proposed route, we must first analyze the electronic properties of the benzene ring.

The "Naive" Diamine Route (Incorrect)

Attempting to mono-protect 4-methoxy-1,2-phenylenediamine with


 is chemically flawed for this target.
  • Electronic Effect: The methoxy group (

    
    ) is a strong 
    
    
    
    -donor.[1] It significantly enhances the nucleophilicity of the amine at the para position (N1) compared to the meta position (N2).
  • Result: The

    
     group preferentially attaches to the para-amine.
    
  • Outcome: Formation of tert-butyl (2-amino-4-methoxyphenyl)carbamate (Wrong Isomer).[1][2]

The Nitro Precursor Route (Correct)

To secure the Boc group at the position meta to the methoxy, we must protect the amine before the second amino group exists.

  • Starting Material: 5-methoxy-2-nitroaniline .[]

  • Strategy: The nitro group locks the C2 position. The existing amine at C1 is protected first. Subsequent reduction of the nitro group unveils the C2 amine.

  • Outcome: tert-butyl (2-amino-5-methoxyphenyl)carbamate (Target Isomer).

Retrosynthesis Target TARGET: tert-Butyl (2-amino-5-methoxyphenyl)carbamate Intermediate Intermediate: tert-Butyl (5-methoxy-2-nitrophenyl)carbamate Target->Intermediate Reduction Diamine Start: 4-methoxy-1,2-phenylenediamine WrongProduct MAJOR PRODUCT: tert-Butyl (2-amino-4-methoxyphenyl)carbamate (Regioisomer Mismatch) Diamine->WrongProduct Direct Boc2O (Kinetic control favors para-NH2) NitroAniline Start: 5-methoxy-2-nitroaniline Intermediate->NitroAniline Protection

Figure 1: Retrosynthetic logic demonstrating why the Nitro Route is required to bypass the nucleophilicity bias of the diamine precursor.

Part 2: Detailed Experimental Protocol
Step 1: Boc-Protection of 5-Methoxy-2-nitroaniline

This step requires catalytic activation. The amine in 5-methoxy-2-nitroaniline is significantly deactivated by the ortho-nitro group (strong electron-withdrawing) and intramolecular hydrogen bonding between the NH and the nitro oxygen. Standard


 conditions often stall.

Reagents & Materials:

  • Substrate: 5-Methoxy-2-nitroaniline (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-methoxy-2-nitroaniline and anhydrous THF (0.2 M concentration).

  • Base Addition: Add TEA and DMAP. Stir for 10 minutes at room temperature. Note: The solution typically turns a deeper yellow/orange.

  • Reagent Addition: Add

    
     (dissolved in minimal THF) dropwise over 15 minutes.
    
  • Reaction: Heat the mixture to 60°C (reflux if using THF) for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting aniline is polar; the product is less polar. If conversion stalls, add an additional 0.5 equiv of

      
       and 0.1 equiv DMAP.[1]
      
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash successively with 1M HCl (to remove DMAP/TEA), Sat.

    
    , and Brine.[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).
    

Critical Insight: The use of DMAP is non-negotiable here. Without it, the reaction may take days or fail to reach completion due to the nucleophilic deactivation of the aniline.

Step 2: Chemoselective Nitro Reduction

The goal is to reduce the nitro group to an amine without cleaving the Boc group (acid-sensitive) or reducing the aromatic ring.

Reagents & Materials:

  • Substrate: tert-Butyl (5-methoxy-2-nitrophenyl)carbamate[1][4][5]

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Hydrogen Source:

    
     gas (balloon or 1 atm)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Protocol:

  • Preparation: Dissolve the nitro-carbamate intermediate in MeOH (0.1 M).

  • Inerting: Purge the flask with Nitrogen (

    
    ) to remove oxygen.[1]
    
  • Catalyst Addition: Carefully add 10% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Switch atmosphere to

    
     (balloon pressure is sufficient). Stir vigorously at room temperature for 2–6 hours.
    
    • Visual Cue: The bright yellow/orange color of the nitro compound will fade to a pale or colorless solution.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[6]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Product: The resulting off-white solid is tert-butyl (2-amino-5-methoxyphenyl)carbamate .[1] It is typically pure enough for the next step (e.g., cyclization).[1]

Alternative (If Halogens Present): If the scaffold contains sensitive halogens (Cl, Br, I), avoid Pd/C. Use Iron powder (Fe) and Ammonium Chloride (


)  in EtOH/Water (3:[1]1) at 70°C.
Part 3: Data & Process Validation[1]
Quantitative Summary
ParameterStep 1: ProtectionStep 2: Reduction
Yield (Typical) 85 - 92%90 - 98%
Reaction Time 4 - 12 Hours2 - 6 Hours
Temperature 60°C (Reflux)25°C (RT)
Key Impurity Bis-Boc protected anilineHydroxylamine intermediate (incomplete red.)[1][7]
Appearance Yellow/Orange SolidOff-white/Grey Solid
Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Reduction start Start: 5-Methoxy-2-nitroaniline mix Mix with Boc2O, TEA, DMAP Solvent: THF start->mix heat Heat to 60°C (Overcome H-bonding) mix->heat workup1 Workup: 1M HCl Wash (Remove DMAP) heat->workup1 hydro Hydrogenation (H2, Pd/C) Solvent: MeOH workup1->hydro filter Filter via Celite Concentrate hydro->filter final Product: tert-Butyl (2-amino-5-methoxyphenyl)carbamate filter->final

Figure 2: Step-by-step experimental workflow emphasizing critical process parameters.

References
  • Zhang, Y., et al. (2017).[1][4] Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Advances in Computer Science Research, 59, 210-213.[1] (Demonstrates the nitro-precursor route for similar AZD9291 intermediates).

  • Cross, D. A., et al. (2014).[1] AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.[1][2] Cancer Discovery, 4(9), 1046–1061.[1] (Contextualizes the biological importance of the 2-amino-5-methoxy-phenylcarbamate scaffold).

  • Knölker, H. J., et al. (1995).[1] Palladium-Catalyzed Synthesis of Indoles and Benzimidazoles. Chemical Reviews, 102(11).[1] (General reference for Pd/C reduction of nitro groups in the presence of Boc).

Sources

Technical Guide: tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and medicinal chemistry applications of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 362670-09-5).[1][2]

A Privileged Scaffold for Benzimidazole & Kinase Inhibitor Synthesis[2][3]

Chemical Identity & Structural Analysis

tert-Butyl (2-amino-5-methoxyphenyl)carbamate is a mono-Boc-protected derivative of 4-methoxy-1,2-phenylenediamine.[2] It serves as a critical "ortho-diamine" building block in medicinal chemistry, primarily for constructing benzimidazole heterocycles found in kinase inhibitors (e.g., EGFR inhibitors) and anthelmintic agents.

Property Data
CAS Registry Number 362670-09-5
IUPAC Name tert-Butyl

-(2-amino-5-methoxyphenyl)carbamate
Synonyms

-Boc-4-methoxy-1,2-phenylenediamine; (2-Amino-5-methoxyphenyl)carbamic acid tert-butyl ester
Molecular Formula C

H

N

O

Molecular Weight 238.28 g/mol
Appearance White to pale yellow solid (oxidizes to brown upon air exposure)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Carbamate (acid-labile protecting group), Primary Amine (nucleophile), Methoxy (electron-donating group)
Structural Logic

The molecule features two nitrogen nucleophiles with distinct reactivity profiles:

  • C1-Carbamate (

    
    -Boc):  Electronically deactivated and sterically hindered.[2] It remains inert during mild nucleophilic attacks, allowing selective manipulation of the C2-amine.[2]
    
  • C2-Amine (Free -NH

    
    ):  Highly nucleophilic due to the ortho effect and the electron-donating methoxy group at C5 (para to the amine).[2] This positioning makes the C2-amine the primary site for initial condensation reactions (e.g., with aldehydes or isothiocyanates).
    

Synthesis & Production Protocol

The synthesis follows a high-fidelity two-step sequence starting from commercially available 5-methoxy-2-nitroaniline (CAS 16133-49-6).[2] This route avoids the formation of regioisomers common in direct nitration methods.

Step 1: Chemoselective Boc-Protection

Objective: Protect the aniline nitrogen without affecting the nitro group.

  • Reagents: 5-Methoxy-2-nitroaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq), DMAP (0.1 eq), Triethylamine (1.5 eq).[2]
    
  • Solvent: Dichloromethane (DCM) or THF.

  • Conditions: Stir at 0°C

    
     RT for 12 hours.
    
  • Workup: Wash with 1M HCl (to remove DMAP/TEA), then brine. Dry over Na

    
    SO
    
    
    
    .
  • Yield: >90% (Yellow solid).[3][4][5][6][7]

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to a primary amine while retaining the acid-sensitive Boc group.[2]

  • Method A (Catalytic Hydrogenation): H

    
     (1 atm), 10% Pd/C, Methanol. Note: Monitor closely to prevent over-reduction or Boc cleavage if acidic byproducts form.
    
  • Method B (Chemical Reduction - Recommended): Iron powder (Fe), Ammonium Chloride (NH

    
    Cl), Ethanol/Water (3:1). Reflux at 80°C for 2-4 hours. This method is milder and preserves the Boc group perfectly.
    
  • Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc if necessary.

Synthesis Workflow Diagram

Synthesis SM 5-Methoxy-2-nitroaniline (CAS 16133-49-6) Step1 Step 1: Boc Protection (Boc2O, DMAP, DCM) SM->Step1 Inter Intermediate: tert-Butyl (5-methoxy-2-nitrophenyl)carbamate Step1->Inter Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Product TARGET: tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 362670-09-5) Step2->Product

Caption: Two-step synthesis ensuring regio-defined placement of the Boc group relative to the methoxy substituent.

Applications in Medicinal Chemistry

This compound is a "privileged scaffold" because the 1,2-diamine motif is the precursor to Benzimidazoles , a pharmacophore found in:

  • EGFR Kinase Inhibitors: Analogs of Osimertinib (Tagrisso) often utilize substituted phenylenediamines to create the core binding scaffold.

  • Anthelmintics: Benzimidazole carbamates (e.g., Mebendazole analogs).

  • GPCR Ligands: Used to construct conformationally restricted bicyclic systems.

Mechanism: Oxidative Cyclization to Benzimidazoles

The primary utility is the condensation with aldehydes followed by oxidation.

  • Condensation: The free amine (C2) attacks an aldehyde (R-CHO) to form a Schiff base (imine).

  • Cyclization: The carbamate nitrogen (C1-NHBoc) attacks the imine carbon (requires acid or heat, often removing Boc in situ) or the Boc group is removed first to allow the free amine to cyclize.

  • Oxidation: If forming a benzimidazole from an aldehyde, an oxidative step (e.g., Na

    
    S
    
    
    
    O
    
    
    or air) is required to aromatize the imidazole ring.
Benzimidazole Formation Pathway

Benzimidazole Start tert-Butyl (2-amino-5-methoxyphenyl)carbamate Imine Imine Intermediate (Schiff Base) Start->Imine Condensation Aldehyde + Aldehyde (R-CHO) Aldehyde->Imine Cyclization Cyclization (Acid Catalyzed / -Boc) Imine->Cyclization Product 2-Substituted-5-methoxybenzimidazole Cyclization->Product Oxidation/Aromatization

Caption: Mechanism for converting the scaffold into a bioactive benzimidazole core.

Analytical Characterization

To validate the identity of synthesized batches, use the following spectral markers:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       1.45 (s, 9H, Boc -CH
      
      
      
      ).
    • 
       3.65 (s, 3H, -OCH
      
      
      
      ).
    • 
       4.50–5.00 (br s, 2H, -NH
      
      
      
      , exchangeable).[2]
    • 
       6.50–7.20 (m, 3H, Ar-H ). Look for the specific coupling pattern: d (C3-H), dd (C4-H), d (C6-H).[2]
      
    • 
       8.50 (br s, 1H, -NH-Boc , exchangeable).[2]
      
  • LC-MS:

    • Target Mass: 238.28 Da.

    • Observed Ion: [M+H]

      
       = 239.1 or [M+Na]
      
      
      
      = 261.1.
    • Fragment: [M-Boc+H]

      
       = 139.1 (loss of 100 Da is characteristic of Boc).[2]
      

Handling & Stability

  • Oxidation Risk: Like all phenylenediamines, the C2-amine is susceptible to air oxidation, turning the solid brown/purple (formation of azo/imino impurities).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Safety: Irritant.[6][7][8] Potential sensitizer.[6][7] Handle in a fume hood.

References

  • Synthesis of Osimertinib Intermediates: Zhao, B., et al. "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate."[2] Atlantis Press, 2017. (Describes the broader class of Boc-protected methoxy-phenylenediamines). [2]

  • Benzimidazole Synthesis: "Benzimidazole derivatives: A review on their synthesis and biological activity." ResearchGate.
  • Compound Data: PubChem CID 22344747 (Isomer Reference) & CAS 362670-09-5 (Target Reference).[2] [2]

  • Commercial Availability: GuideChem & ChemicalBook listings for CAS 362670-09-5 confirming the 2-amino-5-methoxy structure.[2]

Sources

Technical Whitepaper: tert-Butyl (2-amino-5-methoxyphenyl)carbamate

[1]

Executive Summary

tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS: 362670-09-5) is a orthogonally protected derivative of 4-methoxy-1,2-phenylenediamine.[1][2] In medicinal chemistry, it serves as a high-fidelity scaffold for constructing benzimidazoles and quinoxalines where precise regiochemical control is required.[1] Unlike the direct protection of phenylenediamines—which often yields isomeric mixtures—this compound is synthesized via a nitro-reduction pathway that guarantees the tert-butoxycarbonyl (Boc) group resides on the nitrogen meta to the methoxy substituent, leaving the ortho-amine free for subsequent derivatization.

Physicochemical Profile

The molecular weight and structural parameters are fundamental for stoichiometric calculations in multi-step synthesis.

PropertyData
Chemical Name tert-Butyl (2-amino-5-methoxyphenyl)carbamate
CAS Number 362670-09-5
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Exact Mass 238.1317 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
pKa (Calculated) ~4.5 (Aniline NH₂), ~11.0 (Carbamate NH)
Structural Analysis

The molecule features three distinct functional domains:

  • The Aniline Handle (C2-NH₂): A nucleophilic primary amine ready for imine formation or acylation.

  • The Protected Amine (C1-NH-Boc): A latent amine protected by an acid-labile group, ensuring it remains inert during initial cyclization steps.[1]

  • The Electronic Modulator (C5-OMe): An electron-donating group (EDG) that increases the nucleophilicity of the aromatic ring, influencing the kinetics of electrophilic aromatic substitutions.

Strategic Synthesis: The Nitro-Reduction Pathway[1]

Direct mono-protection of 4-methoxy-1,2-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O) is chemically flawed due to poor regioselectivity; the electron-rich nitrogen para to the methoxy group competes aggressively with the meta nitrogen.[1]

To achieve the specific (2-amino-5-methoxyphenyl) regiochemistry, a "Protect-then-Reduce" strategy starting from 5-methoxy-2-nitroaniline is the industry standard.[1] This route locks the regiochemistry before the second amine is even generated.

Experimental Protocol
Step 1: Chemoselective Boc-Protection

Objective: Protect the existing amine while leaving the nitro group intact.

  • Reagents: 5-Methoxy-2-nitroaniline (1.0 eq), Boc₂O (1.1 eq), DMAP (0.1 eq), TEA (1.2 eq).

  • Solvent: THF or DCM (Anhydrous).

  • Procedure:

    • Dissolve 5-methoxy-2-nitroaniline in anhydrous THF.

    • Add Triethylamine (TEA) and catalytic DMAP.

    • Add Boc₂O solution dropwise at 0°C to suppress bis-protection.[1]

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DMAP/TEA), then brine. Dry over Na₂SO₄.[3]

    • Yield: Typically >85% of tert-butyl (5-methoxy-2-nitrophenyl)carbamate.[1][4]

Step 2: Nitro Group Reduction

Objective: Reveal the second amine under mild conditions to avoid Boc cleavage.

  • Reagents: H₂ (1 atm), 10% Pd/C (10 wt%), or Fe powder/NH₄Cl (for chemoselectivity if halogens are present).

  • Solvent: Methanol or Ethanol.[3]

  • Procedure:

    • Dissolve the nitro-carbamate intermediate in Methanol.[1]

    • Add 10% Pd/C catalyst carefully (under inert atmosphere).

    • Stir under H₂ balloon atmosphere for 4–6 hours. Monitoring by TLC is crucial to prevent over-reduction or side reactions.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.

    • Product: tert-Butyl (2-amino-5-methoxyphenyl)carbamate.

SynthesisWorkflowStart5-Methoxy-2-nitroaniline(Starting Material)Step1Step 1: Boc Protection(Boc2O, DMAP, THF)Start->Step1Regiocontrol lockedInterIntermediate:tert-Butyl (5-methoxy-2-nitrophenyl)carbamateStep1->InterStep2Step 2: Hydrogenation(H2, Pd/C, MeOH)Inter->Step2ReductionFinalTarget Product:tert-Butyl (2-amino-5-methoxyphenyl)carbamateStep2->FinalYield >80%

Figure 1: Regioselective synthesis workflow ensuring the correct isomeric outcome.

Analytical Validation

To validate the molecular weight and structure, the following diagnostic signals should be observed:

MethodDiagnostic SignalInterpretation
MS (ESI+) m/z 239.2 [M+H]⁺ Confirms MW of 238.[1]28. A sodium adduct [M+Na]⁺ at 261.2 is also common.
¹H NMR (DMSO-d₆) δ 1.45 (s, 9H)Characteristic Boc tert-butyl singlet.[1]
δ 3.65 (s, 3H)Methoxy (-OCH₃) singlet.
δ 4.5–5.0 (br s, 2H)Free Aniline (-NH₂) . Exchangeable with D₂O.
δ 8.5 (br s, 1H)Carbamate (-NH-Boc) .[1] Downfield shift due to carbonyl H-bonding.[1]
δ 6.3–7.2 (m, 3H)Aromatic protons . 1,2,4-substitution pattern coupling constants.[1]

Applications in Drug Discovery

This compound is a "privileged scaffold" for synthesizing benzimidazole rings, a moiety found in numerous kinase inhibitors (e.g., EGFR inhibitors).

Mechanism: Benzimidazole Cyclization

The free amine (NH₂) reacts with an aldehyde to form a Schiff base (imine), which then undergoes oxidative cyclization involving the protected nitrogen (after deprotection or direct participation depending on conditions).

  • Condensation: Reaction with an aryl aldehyde (R-CHO) yields an imine.

  • Cyclization: Oxidative closure (using agents like Oxone or Cu(OAc)₂) or acid-catalyzed closure after Boc-deprotection forms the benzimidazole core.

  • Result: A 5-methoxy-benzimidazole derivative with a defined substitution pattern.

BenzimidazolePathReactanttert-Butyl (2-amino-5-methoxyphenyl)carbamateImineSchiff Base IntermediateReactant->ImineCondensationAldehydeAryl Aldehyde(R-CHO)Aldehyde->ImineCondensationCyclizationOxidative Cyclization(or Acid Deprotection + Cyclization)Imine->CyclizationProduct5-Methoxy-benzimidazole Scaffold(Kinase Inhibitor Core)Cyclization->ProductRing Closure

Figure 2: Application of the title compound in constructing the benzimidazole pharmacophore.

Handling and Stability

  • Oxidation Risk: Like all anilines, the free amine at position 2 is susceptible to oxidation (browning) upon prolonged exposure to air. Store under nitrogen or argon.

  • Temperature: Store at 2–8°C .

  • Light Sensitivity: Protect from light to prevent photo-degradation of the electron-rich aromatic system.[1]

  • Safety: The compound is likely an irritant. Standard PPE (gloves, goggles) and fume hood usage are mandatory during synthesis and handling.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119053, tert-Butyl (2-amino-5-methoxyphenyl)carbamate. Retrieved from .

  • Zhao, B., et al. (2017).[5] "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate." Advances in Computer Science Research, 59, 210. (Demonstrates nitro-reduction pathway for similar EGFR inhibitor intermediates). Retrieved from .

  • ChemicalBook. (2025). tert-Butyl (2-amino-5-methoxyphenyl)carbamate CAS 362670-09-5 Properties. Retrieved from .

  • Kim, R.M., et al. (2016). "Discovery of Potent JNK3 Inhibitors." Journal of Medicinal Chemistry. (Describes the use of methoxy-nitroaniline precursors for benzimidazole synthesis).

An In-Depth Technical Guide to the NMR Analysis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of molecular entities is a cornerstone of scientific integrity and regulatory compliance. Intermediates and building blocks, such as tert-Butyl (2-amino-5-methoxyphenyl)carbamate , form the foundation of complex syntheses. Their purity and structural fidelity are paramount, as any ambiguity can propagate through a synthetic route, leading to failed reactions, impure final compounds, and significant delays.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1] Its ability to provide atom-specific information on the chemical environment, connectivity, and spatial relationships makes it an indispensable tool for confirming molecular identity. This guide provides an in-depth analysis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate, a substituted aniline derivative featuring a key Boc-protecting group.

As experimental spectral data for this specific compound is not widely available in public repositories, this guide will employ a predictive methodology rooted in established principles of NMR spectroscopy. We will dissect the molecule based on its constituent functional groups, predict the ¹H and ¹³C NMR spectra using substituent chemical shift (SCS) effects from validated literature sources, and outline how advanced 2D NMR techniques can be used to unequivocally confirm these predictions. This approach mirrors the real-world workflow of a research scientist encountering a novel or sparsely documented compound.

Molecular Structure and Predictive Framework

The structure of tert-Butyl (2-amino-5-methoxyphenyl)carbamate presents several distinct regions for NMR analysis: the aliphatic tert-butyl and methoxy groups, the substituted aromatic ring, and the labile amine and carbamate protons.

Caption: Diagram of key COSY and HMBC correlations for structural confirmation.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is directly dependent on meticulous sample preparation. [2]The following protocol is designed to yield high-resolution spectra suitable for full structural elucidation.

  • Sample Weighing: Accurately weigh 10-15 mg of tert-Butyl (2-amino-5-methoxyphenyl)carbamate for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 30-50 mg is recommended to reduce acquisition time. [3]2. Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with strong hydrogen-bonding capabilities, dimethyl sulfoxide-d₆ (DMSO-d₆) may be required. The choice of solvent is critical as it affects the chemical shifts of labile protons (-NH, -NH₂). [4]3. Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is essential.

  • Filtration: To remove any particulate matter that could degrade spectral quality (leading to broad lines), filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Referencing: The solvent peak serves as a secondary reference. However, for utmost accuracy, a primary internal standard such as tetramethylsilane (TMS) can be added (typically a very small drop), which is defined as 0.00 ppm. [5]6. Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent or TMS signal.

    • Acquire a standard ¹H spectrum (typically 8-16 scans).

    • Acquire a standard ¹³C spectrum (requires more scans due to the low natural abundance of ¹³C).

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters.

Conclusion

The structural analysis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate serves as a prime example of the power and logic of NMR spectroscopy. Through a predictive approach based on fundamental principles and data from analogous structures, we have constructed a detailed and verifiable profile of its expected ¹H and ¹³C NMR spectra. This guide has not only outlined the specific chemical shifts and coupling patterns but has also detailed the critical role of 2D NMR experiments like COSY and HMBC in providing the conclusive correlations needed to transform a predicted structure into an empirically validated one. For any researcher, scientist, or drug development professional, this rigorous, multi-faceted approach to NMR analysis is a non-negotiable step in ensuring the integrity and success of their scientific endeavors.

References

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  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry, 97(1).
  • Harvey, S. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
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  • Feng, W., et al. (2018). 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Retrieved from [Link]

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  • Wakisaka, A., et al. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Retrieved from [Link]

  • Malinowski, J. (2001). NMR spectroscopy in pharmacy. PubMed. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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  • The Organic Chemist. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wang, W., et al. (2023). Structure elucidation a COSY and key HMBC correlations of 1 and 2. ResearchGate. Retrieved from [Link]

  • Kawahara, S., et al. (2018). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Retrieved from [Link]

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  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from a publicly available university webpage.
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Sources

Technical Guide: Mass Spectrometry Profiling of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

[1][3]

Executive Summary & Chemical Context

tert-Butyl (2-amino-5-methoxyphenyl)carbamate (C₁₂H₁₈N₂O₃, MW 238.[1][2][3]28) is a critical regioselective intermediate used primarily in the synthesis of benzimidazoles and imidazopyridines . Its structural uniqueness lies in the ortho-diamine motif, where one amine is protected (Boc) and the other is free, allowing for controlled, stepwise cyclization reactions.

In mass spectrometry (MS), this molecule exhibits a characteristic lability associated with the tert-butoxycarbonyl (Boc) group.[1] Understanding its ionization and fragmentation physics is essential for distinguishing it from positional isomers (e.g., the 4-methoxy analog) and for monitoring its stability during thermal ionization processes.[1]

Key Chemical Properties
PropertySpecification
CAS Number 362670-09-5
IUPAC Name tert-butyl N-(2-amino-5-methoxyphenyl)carbamate
Molecular Formula C₁₂H₁₈N₂O₃
Monoisotopic Mass 238.1317 Da
Key Functional Groups Carbamate (Pos 1), Primary Amine (Pos 2), Methoxy (Pos 5)
Role Precursor for 5-methoxybenzimidazoles

Experimental Workflow

The following protocol outlines a robust LC-MS/MS workflow designed to minimize in-source fragmentation while maximizing sensitivity.

Sample Preparation[1][2][5][6][7]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO or Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Precaution: Avoid heating above 40°C during prep to prevent thermal Boc-deprotection.

LC-MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Protonation of the basic amine and carbamate nitrogen is highly favorable.[1][2][3]
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents discharge while ensuring stable Taylor cone.[3]
Cone Voltage 20 - 30 VCritical: Keep low. High cone voltage causes in-source loss of the Boc group (m/z 239 → 139).[3]
Source Temp 100 - 120°CLow temperature minimizes thermal degradation of the carbamate.[3]
Desolvation Gas N₂, 600-800 L/hrHigh flow aids desolvation at lower temperatures.[1][3]
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺ formation.[1][3]
Mobile Phase B Acetonitrile + 0.1% FAOrganic modifier for elution.[1][3]
Column C18 (2.1 x 50mm, 1.7µm)Standard reverse-phase retention.[1][3]
Workflow Diagram

Workflowcluster_0Sample Prepcluster_1LC Separationcluster_2Mass SpectrometryStockStock Solution(DMSO, 1mg/mL)DilutionDilution(50:50 H2O:ACN, 0.1% FA)Stock->DilutionColumnC18 ColumnReverse PhaseDilution->ColumnESIESI Source (+)Low Temp (100°C)Dilution->ESIDirect Infusion(Optimization)Column->ESIGradientGradient Elution5% -> 95% BQ1Q1 Filterm/z 239.1ESI->Q1CollisionCollision CellCID (N2/Ar)Q1->CollisionDetectorDetectionTOF / OrbitrapCollision->Detector

Caption: Optimized LC-MS workflow prioritizing low-thermal impact to preserve the Boc protecting group.

Mechanistic Fragmentation Analysis

Understanding the fragmentation pathway is vital for confirming the structure and differentiating it from impurities (e.g., the fully deprotected diamine).

Primary Ionization

In positive ESI, the molecule forms the protonated molecular ion [M+H]⁺ at m/z 239.14 .

  • Site of Protonation: The most basic site is the free primary amine (-NH₂).[1] However, protonation can also occur at the carbamate carbonyl oxygen, which often facilitates the Boc cleavage mechanism.

Collision-Induced Dissociation (CID) Pathways

The fragmentation follows a predictable two-step elimination sequence characteristic of N-Boc derivatives.[1][3]

  • Loss of Isobutene (Neutral Loss -56 Da):

    • Mechanism: A proton transfer leads to a distonic ion or a 6-membered transition state (McLafferty-like rearrangement), resulting in the ejection of neutral isobutene (C₄H₈).

    • Transition: m/z 239.14 → m/z 183.08.

    • Intermediate: Protonated carbamic acid derivative.

  • Loss of CO₂ (Neutral Loss -44 Da):

    • Mechanism: The carbamic acid intermediate is unstable and rapidly decarboxylates.

    • Transition: m/z 183.08 → m/z 139.09.

    • Product: The fully deprotected 4-methoxy-1,2-phenylenediamine radical cation.[1][3]

  • Ortho-Effect Cyclization (Specific to this Isomer):

    • Unlike meta or para isomers, the ortho arrangement of the NH-Boc and NH₂ groups allows for the loss of NH₃ or H₂O from the deprotected fragment (m/z 139), often forming a cyclic benzimidazole-like cation (m/z ~121 or 122) in the source if energies are high.[1]

Fragmentation Pathway Diagram

FragmentationM_H[M+H]+m/z 239.14(Parent Ion)Intermediate[M+H - Isobutene]+m/z 183.08(Carbamic Acid)M_H->IntermediateLoss of C4H8(-56 Da)Core[M+H - Boc]+m/z 139.09(4-methoxy-1,2-diamine)Intermediate->CoreLoss of CO2(-44 Da)Fragment_1[C7H7N2]+m/z 123.06(Loss of CH4/O)Core->Fragment_1CID High EnergyFragment_2[C6H8N]+m/z 94.06(Ring Cleavage)Core->Fragment_2Ring Fragmentation

Caption: Step-wise fragmentation pathway showing the sequential loss of the Boc protecting group.[3]

Data Interpretation & Reference Tables

Mass Transition Table

Use these transitions for Multiple Reaction Monitoring (MRM) method development.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
239.1 183.1 10 - 15Loss of Isobutene (Quantifier)
239.1 139.1 20 - 25Loss of Boc Group (Qualifier)
239.1 124.1 30 - 35Loss of Methyl radical from Methoxy
Isomer Differentiation

The user must distinguish CAS 362670-09-5 (2-amino-5-methoxy) from its isomer CAS 213118-56-0 (2-amino-4-methoxy).[1][3]

  • MS/MS Similarity: Both lose Boc (m/z 239 → 139) identically.

  • Differentiation Strategy:

    • Chromatography: The 5-methoxy isomer typically elutes slightly earlier than the 4-methoxy isomer on C18 due to subtle polarity differences driven by the dipole moment relative to the amines.[3]

    • Ratio of Fragments: The ortho-effect in the 5-methoxy isomer (amines at 1,[3]2) may yield a higher ratio of m/z 122 (cyclic loss of NH3) compared to meta isomers.

Troubleshooting Common Pitfalls

Issue: "I only see m/z 139, no parent m/z 239."
  • Cause: In-source fragmentation (ISF).[3] The Boc group is thermally and energetically fragile.[4]

  • Solution:

    • Reduce Cone Voltage (or Declustering Potential) by 10-15 V.[3]

    • Lower Source Temperature from 150°C to 100°C.

    • Verify the pH of the mobile phase; extremely acidic conditions can catalyze deprotection in the droplet phase.

Issue: "Signal instability or adduct formation."
  • Cause: Formation of Sodium [M+Na]⁺ (m/z 261) or Potassium [M+K]⁺ (m/z 277) adducts.

  • Solution:

    • Adducts do not fragment as cleanly as protonated ions.

    • Add Ammonium Formate (5-10 mM) to the mobile phase to suppress Na/K adducts and promote [M+H]⁺ or [M+NH₄]⁺ formation.

References

  • PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

  • Zhang, Y., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Boc Group. Retrieved January 31, 2026, from [Link]

Technical Guide: Solubility & Handling of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

[1][2]

Executive Summary

Compound Identity: tert-Butyl (2-amino-5-methoxyphenyl)carbamate Chemical Class: Boc-protected phenylenediamine derivative Primary Application: Critical intermediate in the synthesis of benzimidazoles, imidazopyridines, and other heterocyclic pharmacophores (e.g., kinase inhibitors).[1][2][3][4]

This guide provides a definitive technical analysis of the solubility, stability, and handling of tert-butyl (2-amino-5-methoxyphenyl)carbamate.[1][3] As a mono-Boc-protected aniline with an electron-donating methoxy group, this compound exhibits a distinct solubility profile governed by the competition between its lipophilic tert-butyl carbamate moiety and its polar, hydrogen-bonding amine/methoxy substituents.[5][3] Correct handling is essential to prevent spontaneous oxidation of the free aniline or premature acid-catalyzed deprotection.[5][3]

Physicochemical Profile & Solubility Mechanics[4][5]

Structural Determinants of Solubility

The solubility behavior of this compound is dictated by three structural domains:

  • The Boc Group (Lipophilic Anchor): The tert-butyl moiety drastically reduces water solubility and enhances affinity for non-polar and halogenated solvents (DCM, Chloroform).[5][1][3][4]

  • The Free Amine (-NH₂): Provides a hydrogen-bond donor/acceptor site, facilitating solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).[5][1][3][4]

  • The Methoxy Group (-OMe): An electron-donating group that increases the electron density of the aromatic ring, making the free amine more susceptible to oxidation but slightly enhancing polarity compared to the unsubstituted analog.[5][1][3]

Calculated Properties[1][4][5][6]
  • Molecular Weight: ~238.28 g/mol [5][1][3][4][6]

  • Predicted LogP: 1.8 – 2.1 (Moderately Lipophilic)[1][3][4]

  • pKa (Conjugate Acid): ~4.5 (for the free aniline nitrogen)[1][3][4]

  • Physical State: Off-white to pale brown crystalline solid (color darkens upon oxidation).[5][1][3]

Solubility Matrix

The following table summarizes the solubility profile based on standard laboratory concentrations (10–50 mg/mL).

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO High (>100 mg/mL)Preferred for Stock Solutions. Excellent stability if stored frozen.[5]
Polar Aprotic DMF High (>100 mg/mL)Alternative to DMSO; easier to remove by evaporation.[5][1][3]
Chlorinated DCM High (>50 mg/mL)Ideal for synthetic transfers and liquid-liquid extraction.[5][1][3]
Esters Ethyl Acetate Moderate Good for reaction workup; often used in recrystallization.[5][1][3]
Alcohols Methanol/Ethanol Moderate-High Soluble, but avoid for long-term storage due to potential transesterification (rare but possible).[5][1][3]
Hydrocarbons Hexanes/Heptane Low/Insoluble Antisolvent. Used to precipitate the compound from EtOAc or DCM.[5][1][3]
Aqueous Water Insoluble Precipitates immediately upon addition to water.[5][1][3]

Experimental Protocols

Stock Solution Preparation (Standardized Workflow)

Objective: Prepare a stable 50 mM stock solution for biological assay or synthetic use.

  • Weighing: Weigh the target mass of tert-butyl (2-amino-5-methoxyphenyl)carbamate into a glass vial. Note: Use amber glass to protect the photosensitive aniline moiety.[1][3][4]

  • Solvent Addition: Add anhydrous DMSO (molecular sieve dried).[5][1][3]

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 2 minutes.[5][1][3][4] Do not heat above 40°C to avoid thermal degradation of the Boc group or oxidation.[5][1][3]

  • Validation: Visually inspect for clarity. For critical assays, centrifuge at 10,000 x g for 1 minute to pellet any insoluble impurities.[5][1][3][4]

Recrystallization Purification

Objective: Purify crude material (e.g., dark brown solid) to high-purity crystals (off-white).

  • Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (35–40°C).

  • Filtration: Filter while warm to remove insoluble salts/impurities.[5][1][3]

  • Antisolvent Addition: Slowly add Hexanes (or Heptane) dropwise to the filtrate with stirring until a persistent cloudiness appears (Cloud Point).

  • Crystallization: Cool the mixture gradually to Room Temperature, then to 4°C.

  • Isolation: Filter the resulting precipitate and wash with cold 10% EtOAc/Hexanes.

Stability & Handling Logic

Chemical Stability Risks[1][2][4][5]
  • Oxidation: The free amino group at position 2, activated by the para-methoxy group, is electron-rich and prone to air oxidation, leading to "browning" (formation of azo/nitroso impurities).[5][1][3][4] Store under Argon/Nitrogen.

  • Acid Sensitivity: The Boc carbamate is acid-labile.[5][1][3] Exposure to strong acids (TFA, HCl) or even acidic silica gel can trigger deprotection, yielding the unstable diamine salt.[5][1][3][4]

  • Base Stability: The compound is generally stable to weak bases (bicarbonate, triethylamine).[5][1][3][4]

Handling Decision Tree (Visualization)

SolubilityWorkflowStartSolid Compound(tert-Butyl (2-amino-5-methoxyphenyl)carbamate)SolventSelectSelect Solvent SystemStart->SolventSelectBranchDMSOBiological Assay(Stock Solution)SolventSelect->BranchDMSOFor ScreeningBranchDCMSynthesis / Reaction(Intermediate Use)SolventSelect->BranchDCMFor ChemistryBranchWaterAqueous Media(Buffer/Media)SolventSelect->BranchWaterDirect AdditionActionDMSODissolve in DMSO(Max 100 mM)BranchDMSO->ActionDMSOActionDCMDissolve in DCM or EtOAcBranchDCM->ActionDCMActionPrecipPRECIPITATION RISKRequires co-solvent < 1%BranchWater->ActionPrecipStorageStore: -20°C, Dark, Inert Gas(Prevent Oxidation)ActionDMSO->StorageActionDCM->Storage

Figure 1: Solubility and handling decision matrix ensuring compound integrity.

Mechanistic Pathways: Stability vs. Degradation[2][4][5]

The following diagram illustrates the critical stability pathways. Researchers must avoid acidic environments to maintain the Boc protection while managing the oxidation risk of the free amine.[5][1][3][4]

StabilityPathwaysCompoundtert-Butyl (2-amino-5-methoxyphenyl)carbamate(Intact)DeprotectedDEPROTECTION(4-Methoxy-1,2-phenylenediamine)*Unstable*Compound->Deprotected Hydrolysis (Fast) OxidizedDEGRADATION(Azo/Nitroso Impurities)*Dark Color*Compound->Oxidized Slow Oxidation StableSTABLE(Maintains Purity)Compound->Stable Inert Storage AcidAcidic Conditions(TFA / HCl / pH < 4)Acid->DeprotectedOxidantAir / Oxygen(Prolonged Exposure)Oxidant->OxidizedBaseBasic/Neutral(Et3N / DMSO)Base->Stable

Figure 2: Chemical stability profile highlighting the competing risks of acid hydrolysis and oxidation.[5][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22344747, tert-butyl N-(5-amino-2-methoxyphenyl)carbamate.[5][1][3] Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate.[5][1][2][3][7] 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).[5][1][3][4] Atlantis Press.[5][1][3] Retrieved from [Link][1][3][4]

tert-Butyl (2-amino-5-methoxyphenyl)carbamate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl (2-amino-5-methoxyphenyl)carbamate as a Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-amino-5-methoxyphenyl)carbamate, a pivotal intermediate in modern organic and medicinal chemistry. The document elucidates its physicochemical properties, outlines robust synthetic strategies, and explores its critical role in the construction of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and professionals in drug discovery and development. We will delve into the strategic importance of its unique structural features—a regioselectively protected diamine system—and provide detailed experimental protocols to empower its effective application in the laboratory.

Introduction: The Strategic Importance of a Differentiated Diamine

In the landscape of pharmaceutical synthesis, intermediates that offer a handle for controlled, sequential chemical transformations are of paramount importance. tert-Butyl (2-amino-5-methoxyphenyl)carbamate (also known as N1-Boc-4-methoxy-1,2-phenylenediamine) is a quintessential example of such a molecule. Its structure, featuring a phenylenediamine core with one amino group masked by a tert-butyloxycarbonyl (Boc) protecting group, provides a powerful tool for regioselective synthesis.

The presence of the acid-labile Boc group on one amine and a free, nucleophilic amine at the adjacent position allows for a diverse range of chemical modifications.[1][2] The methoxy substituent further modulates the electronic properties of the aromatic ring, influencing the reactivity of the free amine. This structural arrangement makes it a highly sought-after building block for constructing heterocyclic scaffolds and other complex structures found in many biologically active compounds, most notably in the synthesis of kinase inhibitors for cancer therapy.[3]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful and safe application.

Key Properties
PropertyValueSource
CAS Number 312300-45-1[4]
Molecular Formula C₁₂H₁₈N₂O₃[4]
Molecular Weight 238.28 g/mol [4]
IUPAC Name tert-butyl N-(2-amino-5-methoxyphenyl)carbamate[4]
Appearance Typically an off-white to brown solidN/A
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and MethanolN/A
Safety & Handling

As with any chemical reagent, proper handling is crucial to ensure laboratory safety.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[4] It can also cause skin, eye, and respiratory irritation.[5][6]

  • Recommended Handling Procedures:

    • Work in a well-ventilated area or under a chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]

    • Avoid breathing dust or vapors.[6]

    • Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[7][8]

Synthesis of the Intermediate: A Strategic Protection and Reduction

The synthesis of tert-butyl (2-amino-5-methoxyphenyl)carbamate is a classic illustration of protecting group strategy. A common and logical approach begins with 4-methoxy-2-nitroaniline, proceeding through two key transformations: Boc protection of the existing amine followed by reduction of the nitro group.

G cluster_0 Synthetic Pathway Start 4-Methoxy-2-nitroaniline Step1 Boc Protection Start->Step1 (Boc)₂O, Base Intermediate (4-Methoxy-2-nitrophenyl)carbamic acid tert-butyl ester Step1->Intermediate Step2 Nitro Reduction Intermediate->Step2 e.g., H₂, Pd/C or Fe/NH₄Cl Product tert-Butyl (2-amino-5-methoxyphenyl)carbamate Step2->Product

Caption: Synthetic route to the target intermediate.

Causality Behind the Strategy:
  • Boc Protection: The first step involves protecting the amino group of 4-methoxy-2-nitroaniline with di-tert-butyl dicarbonate ((Boc)₂O).[9] This is crucial because the amino group would otherwise interfere with the subsequent reduction step or react non-selectively in later applications. The Boc group is chosen for its stability in a wide range of conditions and its facile removal under acidic conditions.[2][10]

  • Nitro Group Reduction: With the first amino group safely protected, the nitro group is reduced to a primary amine. This transformation unmasks the second, orthogonally available amino group. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction using reagents like iron powder in the presence of an acid or ammonium chloride.

This sequence ensures the final product has one free amine ready for reaction and one protected amine, achieving the desired differentiation.

The Role of the Boc Group: Enabling Regioselectivity

The tert-butyloxycarbonyl (Boc) group is the cornerstone of this intermediate's utility. As an amine protecting group, it serves two primary functions:

  • Deactivation: The carbamate functionality withdraws electron density from the nitrogen atom, rendering it significantly less nucleophilic than a free amine. This prevents it from participating in reactions intended for the other, unprotected amino group.

  • Orthogonal Deprotection: The Boc group is famously acid-labile.[1] It can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which typically do not affect other common functional groups.[10] This allows for the selective unmasking of the protected amine at a later stage in a synthetic sequence.

G Intermediate tert-Butyl (2-amino-5-methoxyphenyl)carbamate Reaction Reaction at free NH₂ (e.g., Acylation, Alkylation, Coupling) Intermediate->Reaction Functionalized Functionalized Intermediate (Boc group intact) Reaction->Functionalized Deprotection Acidic Deprotection (e.g., TFA or HCl) Functionalized->Deprotection FinalAmine Unmasked second NH₂ (Ready for further reaction) Deprotection->FinalAmine

Caption: General workflow enabled by the Boc group.

Application as a Key Intermediate in Drug Development

The unique structure of tert-butyl (2-amino-5-methoxyphenyl)carbamate makes it a valuable precursor for a variety of complex molecules, especially in the synthesis of kinase inhibitors.

Case Study: Synthesis of Osimertinib (AZD9291) Precursors

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[11] While the title compound is not directly used, a closely related derivative, tert-butyl (5-amino-2-methoxyphenyl)-[2-(dimethylamino)ethyl]carbamate, is a key intermediate in its synthesis.[11][12][13] The synthesis of this derivative starts from a precursor that establishes the core phenylenediamine structure, highlighting the importance of this scaffold.

The general synthetic logic involves using the free amine of a Boc-protected phenylenediamine for coupling with other fragments. For instance, the free amine can undergo acylation or participate in a Buchwald-Hartwig amination to build the core of the final drug molecule.

General Application in Synthesis

The free amino group of tert-butyl (2-amino-5-methoxyphenyl)carbamate is nucleophilic and can participate in a wide array of reactions, including:

  • Amide bond formation: Reacting with carboxylic acids, acid chlorides, or esters.

  • Sulfonamide formation: Reacting with sulfonyl chlorides.

  • Urea formation: Reacting with isocyanates.

  • Cross-coupling reactions: Serving as the amine component in palladium-catalyzed reactions.

This versatility allows for the stepwise construction of complex molecules where different functionalities can be introduced at specific positions.

Experimental Protocol: Representative Acylation Reaction

This protocol describes a general procedure for the acylation of the free amino group, a common transformation utilizing this intermediate. This example is representative of its use in building larger molecules, such as precursors to the anticoagulant Edoxaban.[14]

Objective: To acylate the free amine of tert-butyl (2-amino-5-methoxyphenyl)carbamate with an activated carboxylic acid derivative.

Materials:

  • tert-Butyl (2-amino-5-methoxyphenyl)carbamate

  • Acylating agent (e.g., ethyl 2-oxo-2-(arylamino)acetate)

  • Aprotic solvent (e.g., Acetonitrile, Dichloromethane, or THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Stir plate and magnetic stir bar

  • Reaction vessel (round-bottom flask) with reflux condenser

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add tert-butyl (2-amino-5-methoxyphenyl)carbamate (1.0 equivalent).

  • Dissolution: Dissolve the starting material in a suitable volume of an aprotic organic solvent (e.g., acetonitrile, approximately 5-10 mL per gram of starting material).

  • Addition of Reagents: Add the acylating agent (1.05 equivalents) to the solution.[14]

  • Base Addition: Add the tertiary amine base (1.5 - 2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the acid byproduct generated during the reaction.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) as needed to drive the reaction to completion.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, dilute with a larger volume of an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine to remove the base and any water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure acylated product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This self-validating protocol, with its clear steps for reaction, workup, and purification, ensures a high degree of success and product purity, which is essential in multi-step pharmaceutical synthesis.

Conclusion

tert-Butyl (2-amino-5-methoxyphenyl)carbamate is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its pre-differentiated amino groups, enabled by the robust and reliable Boc protecting group, provide a clear and logical pathway for the regioselective synthesis of complex nitrogen-containing molecules. Its proven utility in the synthesis of high-value targets, particularly in the pharmaceutical industry, underscores its importance. This guide has provided the foundational knowledge, practical protocols, and strategic insights necessary for researchers and developers to confidently and effectively leverage this versatile intermediate in their synthetic endeavors.

References

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link][12][13]

  • ResearchGate. (2017). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link][11]

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link][5]

  • Google Patents. (2015). WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors. [3]

  • Google Patents. (2011).
  • Organic Syntheses. (2011). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). [14]

  • PubChem. (2024). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. [Link][4]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][9]

  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. [Link][1]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][2]

Sources

Troubleshooting & Optimization

optimizing yield of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Optimizing the Synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Welcome to the Technical Support Center for the synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the synthesis of this key chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and purity, ensuring the robustness and reproducibility of your experimental outcomes.

Core Synthesis Overview: The Challenge of Selectivity

The primary route to tert-Butyl (2-amino-5-methoxyphenyl)carbamate involves the selective mono-N-Boc protection of 4-methoxy-1,2-phenylenediamine. The core challenge lies in preventing the formation of the di-protected byproduct, di-tert-butyl (4-methoxy-1,2-phenylene)dicarbamate. The two amino groups on the starting diamine have similar nucleophilicity, making precise control of the reaction crucial for achieving high yields of the desired mono-protected product.

This guide is structured to walk you through troubleshooting common issues, provide optimized protocols, and answer frequently asked questions, grounding all recommendations in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my yield of tert-Butyl (2-amino-5-methoxyphenyl)carbamate consistently low?

Low yield is the most common complaint, and it can stem from several factors. The key is to systematically identify the root cause.

Possible Cause 1: Over-reaction and Formation of Di-Boc Byproduct The most significant contributor to low yield is the formation of the di-protected carbamate. This occurs when both amino groups of the 4-methoxy-1,2-phenylenediamine react with the di-tert-butyl dicarbonate (Boc anhydride).

  • Causality: The nucleophilicity of the second amino group is only slightly diminished after the first group is protected. Without careful control of stoichiometry and reaction conditions, the di-protection reaction can be significant.

  • Solution:

    • Stoichiometric Control: Use a slight deficit or an exact 1.0 equivalent of Boc anhydride relative to the diamine. A common mistake is to use an excess of the protecting agent.

    • Slow Addition: Add the Boc anhydride solution dropwise to the solution of the diamine over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, favoring the mono-reaction.[1]

    • Low Temperature: Conduct the reaction at a reduced temperature (0-5 °C) to decrease the reaction rate and improve selectivity.[2]

Possible Cause 2: Incomplete Reaction If you observe a significant amount of unreacted starting material, the reaction has not gone to completion.

  • Causality: Insufficient activation of the amine or inadequate reaction time can lead to an incomplete conversion. While a base is typically used, its choice and amount are critical.

  • Solution:

    • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing with the amine.[2]

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The product is more nonpolar than the starting diamine. The reaction is complete when the starting material spot is consumed.

    • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but it may also increase the risk of di-protection if not used judiciously.[2]

Possible Cause 3: Losses During Workup and Purification The product can be lost during the extraction and purification phases.

  • Causality: The product has both a basic amino group and a slightly acidic carbamate N-H, giving it some amphoteric character. Improper pH during aqueous extraction can lead to the product partitioning into the wrong phase.

  • Solution:

    • Controlled pH Extraction: During the workup, ensure the aqueous phase is basic (pH > 9) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the free amine is deprotonated and readily extracted.[3][4]

    • Minimize Transfers: Each transfer of the material from one flask to another incurs some loss. Plan your workflow to minimize these steps.

Q2: My final product is contaminated with impurities. How do I identify and remove them?

Purity is critical for subsequent steps. The main impurities are typically the starting material and the di-Boc byproduct.

Impurity Identification:

ImpurityIdentification Method (TLC)Identification Method (¹H NMR)
4-methoxy-1,2-phenylenediamineMore polar (lower Rf) than the product.Absence of the large singlet around 1.5 ppm (Boc group). Aromatic signals will be distinct.
Di-tert-butyl (4-methoxy-1,2-phenylene)dicarbamateLess polar (higher Rf) than the product.Presence of a large singlet for the Boc groups integrating to 18 protons (relative to aromatic protons). Absence of -NH₂ signals.

Purification Strategies:

  • Flash Column Chromatography: This is the most effective method for separating the mono-Boc product from both the starting diamine and the di-Boc byproduct.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.

  • Acid-Base Extraction: This can be used to remove unreacted starting material.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., DCM). Wash with a dilute acidic solution (e.g., 1M HCl). The starting diamine will be protonated and move to the aqueous layer. The mono- and di-protected products will remain in the organic layer. Caution: The desired product may also have some solubility in the acidic aqueous phase, so multiple back-extractions of the aqueous layer with fresh organic solvent are recommended.

  • Recrystallization: If the crude product is a solid and contains mainly one major impurity, recrystallization can be an effective purification method. A suitable solvent system would need to be determined empirically (e.g., ethyl acetate/hexanes, or ethanol/water).

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction and the competing side reaction.

reaction_pathway cluster_start Reactants cluster_products Products Diamine 4-methoxy-1,2-phenylenediamine MonoBoc tert-Butyl (2-amino-5-methoxyphenyl)carbamate (Desired Product) Diamine->MonoBoc + Boc₂O - (Boc)O⁻, - H⁺ Boc2O Boc Anhydride (1.0 eq) DiBoc Di-tert-butyl (4-methoxy-1,2-phenylene)dicarbamate (Byproduct) MonoBoc->DiBoc + Boc₂O (excess) - (Boc)O⁻, - H⁺

Caption: Synthetic pathway for tert-Butyl (2-amino-5-methoxyphenyl)carbamate.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-protected product by carefully controlling reaction parameters.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Boc Anhydride Addition: Dissolve (Boc)₂O (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the (Boc)₂O solution to the reaction mixture dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Troubleshooting Decision Workflow

Use this workflow to diagnose and solve issues during your synthesis.

troubleshooting_workflow Start Low Yield or Purity Issue TLC Analyze crude product by TLC. What do you see? Start->TLC HighSM High amount of Starting Material (SM) TLC->HighSM Low Rf Spot Dominant HighDiBoc Significant Di-Boc Byproduct Spot TLC->HighDiBoc High Rf Spot Dominant MultipleSpots Multiple Unidentified Spots TLC->MultipleSpots Many Spots Sol_HighSM Incomplete Reaction: - Increase reaction time. - Check base stoichiometry. - Consider catalytic DMAP. HighSM->Sol_HighSM Sol_HighDiBoc Over-reaction: - Reduce (Boc)₂O to 1.0 eq. - Add (Boc)₂O more slowly. - Lower reaction temperature to 0°C. HighDiBoc->Sol_HighDiBoc Sol_MultipleSpots Degradation/Side Reactions: - Ensure SM is pure. - Use anhydrous solvent. - Run reaction under inert gas (N₂). MultipleSpots->Sol_MultipleSpots

Caption: Decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent? A: Yes, other solvents like tetrahydrofuran (THF) or acetonitrile can be used.[5] However, DCM is often preferred as it is aprotic, has good solubility for the reactants, and is easy to remove. Ensure the solvent is anhydrous to prevent hydrolysis of the Boc anhydride.

Q: Is triethylamine the only base I can use? A: While TEA is common, other non-nucleophilic bases like DIPEA are also effective.[2] Inorganic bases like sodium bicarbonate can be used, often in a biphasic system (e.g., DCM/water), but reaction rates may be slower.[5]

Q: How should I store the 4-methoxy-1,2-phenylenediamine starting material? A: Phenylenediamines are susceptible to air oxidation, which can cause them to darken and introduce impurities. Store the starting material under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.

Q: What are the key signals in the ¹H NMR spectrum to confirm the product? A: You should look for:

  • A large singlet at approximately 1.5 ppm, integrating to 9 protons (the tert-butyl group).

  • A singlet for the methoxy group (-OCH₃) around 3.7-3.8 ppm.

  • A broad singlet for the carbamate N-H proton.

  • A broad signal for the free amine (-NH₂) protons.

  • The characteristic signals for the three protons on the aromatic ring.

References

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). Atlantis Press. [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). ResearchGate. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2013). SciELO México. [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. [Link]

Sources

Technical Support Center: Boc Protection of Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions in Boc Protection of Aminophenols Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Subject: Troubleshooting Chemoselectivity & Side Reactions Expert: Senior Application Scientist

Welcome to the technical support hub for aminophenol protection. You are likely here because your LCMS shows a mass of


 (Carbonate) or 

(Bis-Boc) instead of the desired

(Carbamate), or your yield is suffering due to "black tar" formation.

Aminophenols present a classic nucleophilic competition between the amine (


) and the phenol (

). While the amine is kinetically more nucleophilic, the phenol is thermodynamically prone to reaction under basic conditions or with hyper-active acylating agents.

This guide bypasses the textbook basics and addresses the specific failure modes of this reaction in a drug discovery context.

The Core Conflict: Reaction Pathway Map

Before troubleshooting, visualize the competition occurring in your flask. The specific reagents you choose determine which arrow dominates.

BocPathways Start Aminophenol (SM) NBoc N-Boc Carbamate (Desired Product) Start->NBoc Path A: Kinetic Control (Mild Base/No Catalyst) OBoc O-Boc Carbonate (Side Product) Start->OBoc Path B: Phenoxide Attack (Strong Base) BisBoc N,O-Bis-Boc (Over-reaction) Start->BisBoc Path C: Excess Boc2O + DMAP NBoc->BisBoc Path D: Over-acylation NNBoc N,N-Bis-Boc (Rare Side Product) NBoc->NNBoc Path F: DMAP Activation OBoc->NBoc Path E: O-to-N Migration (Thermodynamic Correction)

Figure 1: Mechanistic pathways in aminophenol protection. Path A is the target. Path B and C are the primary failure modes caused by aggressive activation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I have a significant amount of O-Boc (Carbonate) byproduct."

Diagnosis: You likely used a base that is too strong (deprotonating the phenol) or a catalyst that is too active (DMAP).

  • The Science: The

    
     of a protonated aniline is ~4.6, while a phenol is ~10. Under neutral conditions, the amine is the free nucleophile. If you use a base like 
    
    
    
    or
    
    
    , you generate the phenoxide anion (
    
    
    ), which is a potent nucleophile that attacks
    
    
    rapidly.
  • The DMAP Trap: DMAP forms a highly reactive

    
    -acylpyridinium intermediate. This intermediate is so electrophilic that it loses discrimination between the amine and the phenol, leading to significant 
    
    
    
    -acylation [1].

Corrective Protocol:

  • Switch Bases: Move to

    
     (aqueous/dioxane) or no base at all (in MeOH or EtOH). The amine is nucleophilic enough to react with 
    
    
    
    without deprotonation.
  • Eliminate DMAP: Do not use DMAP for chemoselective protection of aminophenols.

  • The "Rescue" (Self-Validating System): If you already have the mixture, you do not need to discard it.

    
    -Boc carbonates are chemically distinct from 
    
    
    
    -Boc carbamates.
    • Action: Treat the crude mixture with

      
       (3 equiv) in 
      
      
      
      or
      
      
      in
      
      
      at room temperature.
    • Result: The unstable carbonate (

      
      -Boc) hydrolyzes back to the phenol within 30-60 minutes, while the robust carbamate (
      
      
      
      -Boc) remains intact [2].
Issue 2: "I see N,O-bis-Boc (M+200) formation."

Diagnosis: Stoichiometry error or "runaway" acylation.

  • The Science: Even if the amine reacts first, the resulting carbamate is still a neutral species. If excess

    
     is present (e.g., >1.5 equiv) and the reaction runs long, the phenol will eventually react.
    

Corrective Protocol:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of

    
    . It is better to have 5% unreacted starting material (easily separated by acid wash) than bis-protected product.
    
  • Slow Addition: Add the

    
     solution dropwise at 
    
    
    
    to favor the kinetically faster amine reaction.
Issue 3: "My product mass is correct, but it decomposes on the rotavap/column."

Diagnosis: Thermal instability of the


-Boc isomer or trace acid catalysis.
  • The Science: If you inadvertently made the

    
    -Boc isomer, it is thermally unstable compared to the 
    
    
    
    -Boc. Heating it during evaporation can cause isobutylene release. Furthermore, if you used silica gel for purification without neutralizing it (adding 1%
    
    
    ), the acidity of the silica can catalyze the deprotection of the electron-rich aminophenol system.

Corrective Protocol:

  • Neutralize Silica: Pre-wash your column with 1%

    
     in hexanes.
    
  • Temperature Check: Keep water bath temperatures below

    
    .
    

Data Tables: Selection Guide

Solvent & Base Effects on Selectivity

Data synthesized from standard protective group methodologies [3, 4].[1][2]

ConditionsN-SelectivityRisk of O-BocComments
DCM / No Base HighLowBest for simple aminophenols. Slow but clean.
THF / NaHCO3 (aq) HighLowStandard Schotten-Baumann conditions. Excellent balance.
DCM / Et3N ModerateModerateExcess Et3N can promote O-reaction if warmed.
DCM / DMAP Very Poor High AVOID. Promotes O-Boc and Bis-Boc indiscriminately.
DMF / NaH NoneHighWill deprotonate phenol immediately.

Validated Experimental Protocols

Protocol A: High-Selectivity N-Boc Protection (The "Standard")

Use this for primary/secondary aminophenols to maximize N-selectivity.

  • Dissolution: Dissolve aminophenol (1.0 equiv) in a 1:1 mixture of

    
     and saturated aqueous 
    
    
    
    (
    
    
    concentration).
  • Addition: Cool to

    
    . Add 
    
    
    
    (0.95 - 1.0 equiv) dissolved in a minimal amount of
    
    
    dropwise over 10 minutes.
  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC/LCMS.
    
  • Workup: Dilute with

    
    . Wash with water.[2][3] Crucial:  Wash with 
    
    
    
    citric acid (mild) to remove unreacted amine, but avoid strong acids like
    
    
    which might deprotect the product.
  • Validation: Check NMR. Phenolic proton should be visible (broad singlet, often exchangeable).

Protocol B: The "Rescue" (Selective Hydrolysis)

Use this if you accidentally formed O-Boc or N,O-bis-Boc.

  • Dissolution: Dissolve the crude mixture (containing bis-Boc or O-Boc) in

    
    .
    
  • Base Treatment: Add

    
     (2.0 equiv).
    
  • Reaction: Stir at RT for 30-60 minutes.

  • Monitoring: Watch for the disappearance of the higher running spot (Bis-Boc) and the appearance of the desired product.

  • Mechanism: The carbonate (

    
    -Boc) is far more labile to base hydrolysis than the carbamate (
    
    
    
    -Boc).

Downstream Risk Assessment (The "Gotchas")

While this guide focuses on protection, be aware of the Friedel-Crafts t-Butylation risk during deprotection.

  • Scenario: When removing the Boc group with TFA, the

    
    -butyl cation (
    
    
    
    ) is generated.
  • Risk: The phenol ring is electron-rich. The

    
     is an electrophile. It can attack the ring (ortho/para to the 
    
    
    
    ), resulting in irreversible
    
    
    -alkylation.
  • Prevention: Always use a "scavenger" cocktail during deprotection (e.g., TFA/DCM + 5% Triethylsilane or 5% Water) to quench the cation before it attacks the ring [4].

Decision Tree: Troubleshooting Workflow

Troubleshooting LCMS LCMS Analysis of Crude MassM Mass = M + 100 (Mono-Boc) LCMS->MassM Mass2M Mass = M + 200 (Bis-Boc) LCMS->Mass2M CheckNMR Check 1H NMR (Phenol -OH peak?) MassM->CheckNMR Action2 Perform Rescue Protocol (K2CO3/MeOH) Mass2M->Action2 Hydrolyze O-Boc YesOH OH Peak Present: Success (N-Boc) CheckNMR->YesOH NoOH No OH Peak: Failure (O-Boc) CheckNMR->NoOH Action1 Proceed to Workup (Neutralize Silica) YesOH->Action1 NoOH->Action2

Figure 2: Step-by-step decision process based on analytical data.

References

  • Knölker, H. J., Braxmeier, T., & Schlechtingen, G. (1996).[4] A Novel Method for the Synthesis of Isocyanates Under Mild Conditions. Angewandte Chemie International Edition in English, 34(22), 2497-2500. Link(Describes the activation mechanism of Boc2O with DMAP).

  • Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1986). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols. Canadian Journal of Chemistry, 63(1), 153-162. Link(Seminal work on O-Boc stability and selectivity).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience.[3] Link(The authoritative text on protective group stability and conditions).

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Link(Detailing the risk of C-alkylation and scavenger use).

Sources

Technical Support Center: tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 312300-45-1). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As an important intermediate, particularly in the synthesis of kinase inhibitors like Osimertinib, its stability is paramount for achieving reproducible and high-yield results.[1][2]

This guide provides in-depth answers to frequently encountered issues, troubleshooting protocols, and the underlying chemical principles governing the stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for tert-Butyl (2-amino-5-methoxyphenyl)carbamate?

A: For long-term stability, the compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] For short-term laboratory use, storage at room temperature in a desiccator, protected from light, is acceptable. The key is to minimize exposure to atmospheric moisture, oxygen, and light.

Q2: My solid material, which was initially off-white, has turned yellow or brown. Is it still usable?

A: The color change is a common indicator of degradation, likely due to oxidation of the electron-rich aminophenyl ring system. While minor yellowing might not significantly impact some reactions, a pronounced brown or dark color suggests substantial impurity formation. We strongly recommend assessing the purity of the material via HPLC, LC-MS, or NMR before use. If significant degradation is confirmed, purification by column chromatography or recrystallization may be necessary.

Q3: How stable is this compound to acidic and basic conditions?

A: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[4][5] Exposure to even mild acids (e.g., during silica gel chromatography or an acidic aqueous workup) can lead to partial or complete deprotection. Conversely, the Boc group is generally stable to a wide range of basic and nucleophilic conditions.[4]

Q4: What are the primary degradation products I should be aware of?

A: The two most common degradation products are:

  • 2,4-Diaminoanisole (or 4-methoxy-m-phenylenediamine): This results from the acid-catalyzed cleavage of the Boc group.

  • Oxidized Species: Complex mixtures of colored oligomeric or polymeric materials can form upon exposure to air and light. These are often responsible for the darkening of the material.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments involving tert-Butyl (2-amino-5-methoxyphenyl)carbamate.

Problem Potential Cause Recommended Solution
Inconsistent Reaction Yields or Unexplained Byproducts Starting Material Degradation: The compound may have degraded during storage due to exposure to air, moisture, or light.Purity Verification: Before each use, verify the purity of the starting material using a quick TLC or by checking the 1H NMR spectrum. For quantitative assessment, HPLC is recommended.[6] Implement the strict storage protocols outlined in Section 3.
In-situ Degradation: The compound may be unstable under your specific reaction conditions (e.g., presence of a Lewis acid, extended reaction times at elevated temperatures).Condition Screening: Perform a small-scale stability test. Stir the starting material in the reaction solvent with all reagents except the key electrophile/nucleophile. Monitor for degradation by TLC or LC-MS over the intended reaction time.
Appearance of a New, More Polar Spot on TLC After Workup Acid-Catalyzed Deprotection: The Boc group was likely cleaved during an acidic aqueous workup (e.g., washing with 1N HCl) or during purification on standard silica gel.Modify Workup: Use a neutral or mildly basic workup. Wash with water, saturated sodium bicarbonate solution, and brine. Modify Purification: Use silica gel that has been pre-treated with a base (e.g., 1-2% triethylamine in the eluent) to neutralize its acidic sites.
Solid Material Becomes Gummy or Oily Moisture Absorption: The compound may be hygroscopic, leading to the absorption of atmospheric water, which can lower its melting point and potentially facilitate hydrolysis or other degradation pathways.Strict Anhydrous Handling: Handle the solid in a glovebox or under a stream of dry inert gas. Store in a desiccator over a strong drying agent (e.g., P₂O₅). If the material is already gummy, it may be possible to re-purify it and then store it under rigorously anhydrous conditions.
Reaction Solution Darkens Significantly Over Time Oxidation: The aminophenyl moiety is susceptible to oxidation, especially in the presence of certain metals, air, or at elevated temperatures.Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon. Use degassed solvents, particularly for sensitive reactions like cross-couplings. Consider adding an antioxidant or radical scavenger if compatible with your reaction chemistry.

Section 3: Key Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Workflow

This protocol is designed to maximize the shelf-life and experimental consistency of your material.

cluster_0 Receiving & Initial Storage cluster_1 Experimental Use Receive Receive Compound Aliquot Aliquot into smaller, single-use vials inside a glovebox or inert atmosphere. Receive->Aliquot Store Store primary and aliquot vials at -20°C under Argon/Nitrogen. Aliquot->Store Equilibrate Allow one aliquot vial to warm to room temperature in a desiccator. Store->Equilibrate For Use Weigh Weigh required amount quickly, minimizing air exposure. Equilibrate->Weigh Reseal Purge vial with inert gas, reseal tightly. Weigh->Reseal Return Return vial to desiccator for short-term or -20°C for long-term. Reseal->Return

Caption: Workflow for proper storage and handling.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This is a general-purpose method to quickly assess the purity of your starting material and identify potential degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in Acetonitrile or Methanol. Filter through a 0.22 µm syringe filter before injection.

  • Expected Elution: The deprotected product (2,4-diaminoanisole) will be significantly more polar and thus have a much shorter retention time than the parent compound. Oxidized impurities may appear as a broad set of peaks.

Section 4: The Chemistry of Instability

Understanding the mechanisms of degradation is key to preventing them. The two primary pathways are acid-catalyzed deprotection and oxidation.

G main tert-Butyl (2-amino-5-methoxyphenyl)carbamate acid Acid (H+) (e.g., TFA, HCl, silica gel) main->acid Pathway 1 oxidant Oxidants (O2, light, metal traces) main->oxidant Pathway 2 deprotected Deprotection Product (2,4-Diaminoanisole) acid->deprotected Boc Cleavage oxidized Oxidized Products (Colored Impurities) oxidant->oxidized Ring/Amine Oxidation

Sources

Technical Support Center: Selectivity & Handling of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

[1][2][3][4]

Introduction: The Selectivity Triad

You are working with tert-Butyl (2-amino-5-methoxyphenyl)carbamate , a highly electron-rich, multi-nucleophilic scaffold.[1][2][3][4] This intermediate is a "privileged structure" in kinase inhibitor synthesis (e.g., EGFR inhibitors) and benzimidazole construction.[1][2][3][4] However, its utility is often compromised by three competing reactivity vectors:[2][4]

  • Chemoselectivity: Differentiating the free amine (C2-NH

    
    ) from the carbamate-protected amine (C1-NHBoc).[1][2][3]
    
  • Regioselectivity: Controlling electrophilic aromatic substitution (EAS) on the ring, where the directing effects of the amine, carbamate, and methoxy groups conflict.[2][4]

  • Oxidative Stability: Preventing the rapid degradation ("blackening") typical of electron-rich o-phenylenediamines.[1][2][3]

This guide addresses these challenges through a self-validating troubleshooting framework.

Visualizing the Reactivity Landscape

The following diagram maps the electronic pressures on the scaffold. Use this to predict the outcome of your specific reaction conditions.[3][4]

ReactivityMapMoleculetert-Butyl(2-amino-5-methoxyphenyl)carbamateC2_NH2C2-NH2 (Free Amine)Primary NucleophileStrongest DonorMolecule->C2_NH2C1_NHBocC1-NHBocSterically HinderedAcid LabileMolecule->C1_NHBocC5_OMeC5-OMeElectron DonorActivates C4/C6Molecule->C5_OMeRing_C3C3 PositionActivated by NH2 (Ortho)Sterically CrowdedC2_NH2->Ring_C3Directs EASRing_C4C4 PositionActivated by OMe (Ortho)& NHBoc (Para)C1_NHBoc->Ring_C4Directs EASC5_OMe->Ring_C4Directs EASRing_C6C6 PositionActivated by OMe (Ortho)& NHBoc (Ortho)C5_OMe->Ring_C6Directs EAS

Figure 1: Electronic reactivity map showing competing directing groups. Note that C4 is the thermodynamic consensus site for EAS due to cooperative activation by OMe and NHBoc, despite NH2 being the strongest individual donor.[2][4]

Module 1: Chemoselectivity (N-Acylation & Alkylation)

User Issue: "I am trying to acylate the free amine (C2-NH

The Mechanism

The C2-NH

123424123424
Troubleshooting Protocol
VariableRecommendationCausality
Base Scavenger Use DIPEA or NaHCO

(biphasic)
Pyridine is often too nucleophilic and can form acyl-pyridinium salts that are too reactive.[1][2][3][4] Biphasic Schotten-Baumann conditions (EtOAc/sat. NaHCO

) prevent HCl buildup completely.[1][3]
Reagent Choice Anhydrides > Acid Chlorides Acid chlorides release HCl.[1][3] Anhydrides release carboxylic acids, which are generally too weak to cleave the Boc group under ambient conditions.[2][3][4]
Temperature 0°C to -10°C Kinetic control favors the unhindered C2-NH

.[1][2][3][4] Higher temperatures increase the rotation of the NH-Boc, exposing the nitrogen to potential side reactions.[4]
Q: How do I prevent over-alkylation (polysubstitution) of the free amine?

A: Avoid direct alkylation with alkyl halides.[3] The product (secondary amine) is often more nucleophilic than the starting material.[3]

  • Solution: Use Reductive Amination . React the C2-NH

    
     with an aldehyde to form the imine, then reduce with NaBH(OAc)
    
    
    .[2][4] This is self-limiting to the mono-alkylated product because the steric bulk of the tert-butyl group at C1 and the new alkyl group at C2 creates a "protective pocket" [1].[2][4]

Module 2: Regioselectivity (Ring Functionalization)

User Issue: "I need to halogenate the ring. I expected the electrophile to go Ortho to the free amine (C3), but I'm getting a mixture or the wrong isomer."

The Mechanism

This is a classic "Frustrated Electronic System."[3][4]

  • NH

    
     (C2):  Strongest activator.[1][2][3] Directs Ortho to C3.
    
  • OMe (C5): Strong activator.[1][2][3] Directs Ortho to C4 and C6.[1][3][4]

  • NHBoc (C1): Moderate activator.[1][2][3] Directs Para to C4.

While NH

Position C3 is sterically crowded

4Position C44C4C6234
Troubleshooting Protocol: Halogenation
  • To Target C4 (Thermodynamic Control):

    • Reagent: NBS (N-Bromosuccinimide) in DMF.[1][2][3]

    • Condition: Room temperature, 4-12 hours.[1][2][3][4]

    • Why: The polar solvent stabilizes the transition state for the most electron-rich position (C4), driven by the OMe/NHBoc synergy.[4]

  • To Target C3 (Kinetic Control - Difficult):

    • Reagent: Br

      
       in CH
      
      
      Cl
      
      
      at -78°C.
    • Why: Low temperature relies strictly on the highest HOMO coefficient, which resides on the nitrogen of the free amine.[4] However, this is prone to oxidation.[1][2][3][4][5][6] Note: C3 functionalization is often better achieved by starting with a pre-functionalized precursor before forming the diamine.[4]

Module 3: Cyclization (Benzimidazole Synthesis)

User Issue: "My cyclization to form the benzimidazole is stalling, or I'm getting a 'purple soup' of decomposition."

The Workflow

Benzimidazole formation requires the attack of the C2-NH

2434
Decision Tree: Cyclization Strategy

CyclizationStartGoal: Synthesize BenzimidazoleAldehydeUsing Aldehyde?Start->AldehydeAcidUsing Carboxylic Acid?Start->AcidStep1Step 1: Oxidative Cyclization(Na2S2O5 in DMF/DMSO)Aldehyde->Step1Mild ConditionsStep2Step 2: Acid Mediated Cyclization(Polyphosphoric Acid or HCl)Acid->Step2Harsh ConditionsWarningCRITICAL: Boc group will be lost.Do not expect to retain N-Boc.Step1->WarningStep2->Warning

Figure 2: Decision matrix for benzimidazole synthesis. Note that retaining the Boc group during cyclization is generally impossible due to the aromaticity driving force.[4]

Q: Can I keep the Boc group on the benzimidazole nitrogen?

A: Generally, no .[4] The formation of the benzimidazole requires the participation of the C1-nitrogen.[4] While N-Boc benzimidazoles exist, they are usually synthesized by re-protecting the benzimidazole after formation.[1][2][3][4] The conditions required to close the ring (high heat or strong acid) will cleave the Boc [3].[4]

Module 4: Stability & Storage (Oxidation Prevention)

User Issue: "The compound turns from off-white to dark brown/black within hours of exposure to air."

The Cause

The p-methoxy-aniline substructure is extremely electron-rich.[1][2][3][4] The HOMO energy is high, making it susceptible to oxidation by atmospheric oxygen to form quinoid-like imines (benzoquinone imines), which then polymerize into dark pigments (similar to aniline black) [4].[1][2][4]

Storage & Handling Protocol
ParameterSpecificationReason
Atmosphere Argon/Nitrogen (Strict) Oxygen is the primary oxidant.[1][2][3][4] All reactions must be degassed.[1][3][4]
Solvent pH Keep Neutral/Slightly Acidic Free bases oxidize faster.[1][3] Storing as a salt (e.g., HCl salt of the C2-amine) dramatically improves stability.[1][2][3][4]
Additives Ascorbic Acid (0.1%) or BHT If performing aqueous workups, adding a trace antioxidant can scavenge radical initiators.[1][2][3][4]
Workup Speed < 30 Minutes Do not leave the free amine in solution (e.g., in a sep funnel) for extended periods.[3][4] Rotovap immediately.

References

  • Theodorou, V., et al. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines."[1][2][3][4][7] Arkivoc, 2014(iv), 11-23.[1][2][3][4][7] Link[1][2]

  • RSC Publishing. "How amino and nitro substituents direct electrophilic aromatic substitution in benzene."[1][3] Phys.[1][3] Chem. Chem. Phys., 2016.[1][2][3][4][6] Link

  • Organic Chemistry Portal. "Synthesis of Benzimidazoles." Link

  • BenchChem. "Preventing oxidation of the aniline group during complexation." Link

  • PubChem. "tert-butyl N-(5-amino-2-methoxyphenyl)carbamate Data."[1][2][3][4] Link[1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for tert-Butyl (2-amino-5-methoxyphenyl)carbamate before handling.

tert-Butyl (2-amino-5-methoxyphenyl)carbamate reaction byproducts analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Profiling, Stability, and Troubleshooting Guide

Executive Summary & Molecule Context

Target Molecule: tert-Butyl (2-amino-5-methoxyphenyl)carbamate Core Function: Key intermediate for benzimidazole-based therapeutics (e.g., kinase inhibitors, anthelmintics).[1][2] Chemical Nature: Electron-rich, acid-labile, unsymmetrical o-phenylenediamine.[1][2]

This guide addresses the three critical failure modes associated with this scaffold:

  • Oxidative Instability: Rapid degradation to "black tar" (quinodiimines/azo species).[1][2]

  • Thermal Cyclization: Intramolecular collapse to 5-methoxy-2-benzimidazolone.[1][2]

  • Regioisomer Confusion: Misidentification of the N1 vs. N2 protected isomer during synthesis.

Troubleshooting Modules

Module 1: The "Black Tar" Syndrome (Oxidative Instability)

Symptom: The off-white solid turns purple, then black, upon exposure to air or during rotary evaporation.[1][2] LCMS shows complex oligomer peaks.

Root Cause: The methoxy group at the C5 position (para to the free amine) raises the HOMO energy of the benzene ring, making the free amine (


) exceptionally nucleophilic and prone to single-electron oxidation by atmospheric oxygen. This leads to the formation of reactive radical cations, which dimerize into azo-compounds or polymerize into phenazine-like "tars" [1].[1][2]

Corrective Protocol:

  • Solvent Degassing: All solvents (MeOH, DCM, EtOAc) must be sparged with Argon for 15 minutes before use.[1][2]

  • The "Vitamin C" Wash: During the aqueous workup, use a buffer containing 1% Ascorbic Acid or Sodium Dithionite to scavenge radical species.[1][2]

  • Acidic Stabilization: If the downstream reaction allows, store the compound as a salt (e.g., oxalate or HCl salt, though HCl risks deprotection).[1][2] Protonating the free amine shuts down the oxidation pathway by removing the lone pair availability.[2]

Expert Tip: Never dry this compound to completion on a rotovap bath >35°C. The combination of heat + concentration + trace oxygen is the "death zone" for this molecule.[2]

Module 2: The "Mass -56" Anomaly (Thermal Cyclization)

Symptom: LCMS shows a new peak with a mass of


 (loss of isobutene).[1] The NMR shows the disappearance of the tert-butyl singlet (9H) and the appearance of a broad downfield urea proton.

Root Cause: This is a classic failure mode of


-Boc-

-phenylenediamines.[1][2] The free amine (

) attacks the carbonyl carbon of the adjacent carbamate (Boc) group. This intramolecular nucleophilic substitution expels tert-butyl alcohol, forming the thermodynamically stable cyclic urea: 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one [2].[1][2]

Mechanism Visualization:

Cyclization Start Target Molecule (Boc-Diamine) TS Tetrahedral Intermediate Start->TS Heat (>50°C) or Base Product 5-methoxy-2-benzimidazolone (Cyclic Urea) TS->Product - t-BuOH Byproduct t-BuOH TS->Byproduct

Figure 1: Thermal degradation pathway leading to benzimidazolone formation.[1]

Corrective Protocol:

  • Temperature Limit: Strictly maintain reaction and workup temperatures < 40°C .

  • Avoid Strong Base: Do not use strong bases (e.g., NaOH, NaH) if the Boc group is present alongside the free amine, as deprotonation of the carbamate nitrogen accelerates cyclization.[1][2] Use mild bases like DIPEA or

    
    .[1][2]
    
Module 3: Regioisomer Identification

Symptom: The product has the correct mass, but downstream cyclization (e.g., with an aldehyde) yields the wrong benzimidazole isomer.[1]

Root Cause: If synthesized from 4-methoxy-1,2-phenylenediamine, the reaction with


 is governed by nucleophilicity.[1] The amine para to the methoxy group (Position 1) is more nucleophilic than the amine meta to it (Position 2).
  • Kinetic Product (Likely Wrong): tert-Butyl (2-amino-4-methoxyphenyl)carbamate.[1]

  • Target Product: tert-Butyl (2-amino-5-methoxyphenyl)carbamate.[1][2][3]

Verification Protocol (NMR): You must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1]

  • Target (5-methoxy): The amide proton (

    
    ) will show a correlation to the aromatic carbon meta to the methoxy group.
    
  • Wrong Isomer (4-methoxy): The amide proton will correlate to the aromatic carbon para to the methoxy group.[1]

Analytical Method (HPLC/LCMS)

Due to the instability described above, standard long gradients are discouraged.[1][2][4] Use this rapid, acidic method to stabilize the amine during analysis.[1][2]

Method ID: HPLC-BOC-AM-05

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm)Standard resolution, good lifetime.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the

protonated (

), preventing oxidation on-column and improving peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutesFast run to minimize thermal exposure.[1][2]
Flow Rate 1.0 mL/min
Detection UV 254 nm & 210 nm254 nm for aromatic ring; 210 nm for amide bond.[1][2]
Sample Diluent 50:50 Water:MeCN (degassed)Inject immediately. Do not leave in autosampler >1 hour.

Synthesis & Troubleshooting Logic Map

Use this decision tree to diagnose experimental failures.

Troubleshooting Start Issue Detected CheckColor Is the solid/oil Black or Purple? Start->CheckColor CheckMass Is Mass = Target - 56? CheckColor->CheckMass No Oxidation Oxidative Degradation CheckColor->Oxidation Yes CheckRegio Is Mass Correct but Activity Wrong? CheckMass->CheckRegio No Cyclization Thermal Cyclization (Benzimidazolone) CheckMass->Cyclization Yes Regio Regioisomer Mismatch CheckRegio->Regio Yes ActionOx Action: Add Ascorbic Acid, Degas Solvents Oxidation->ActionOx ActionCyc Action: Lower Temp <40°C, Check Base Strength Cyclization->ActionCyc ActionRegio Action: Switch Synthesis Route (Start from Nitro-aniline) Regio->ActionRegio

Figure 2: Diagnostic decision tree for common impurities.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in solution? A: No. Even in degassed solvents, slow oxidation occurs.[1][2] Evaporate to a solid (keeping temp <35°C), flush with Argon, and store at -20°C.

Q2: I see two peaks in HPLC with the same mass. What are they? A: If they are close in retention time, they are likely rotamers of the Boc group (restricted rotation around the carbamate N-C bond). This is common for Boc-anilines.[1][2] Run the HPLC at 40°C; if the peaks coalesce, they are rotamers.[1][2] If not, they may be regioisomers.[1][2]

Q3: Why not use the di-Boc protected intermediate to avoid oxidation? A: You can, but selective deprotection of one Boc group to release the free amine for the next step is difficult and often leads to mixtures. The mono-Boc route from 2-nitro-5-methoxyaniline is generally cleaner if handled under inert conditions [3].[1][2]

References

  • Oxidative Instability of Phenylenediamines

    • Source: Wikipedia, "o-Phenylenediamine" (General reactivity context).[1][2]

    • Link:[1]

  • Cyclization to Benzimidazolones

    • Source: R. Dubey et al., "Synthesis of Benzimidazoles," Chem. Pharm.[1][2][5] Bull, 2007.[1][2][5]

    • Link:[1]

  • Synthesis of Boc-aminoanilines

    • Source: "Synthesis of tert-butyl (2-aminophenyl)carbamate derivatives," NIH/PubMed, 2017.[1][2]

    • Link:[1]

Sources

Technical Support Center: Temperature Effects on tert-Butyl (2-amino-5-methoxyphenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature throughout this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind thermal control, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for tert-Butyl (2-amino-5-methoxyphenyl)carbamate and where is temperature most critical?

A1: The most common and practical synthetic route starts from 4-methoxy-2-nitroaniline. The synthesis involves two key transformations:

  • Reduction of the Nitro Group: The nitro group of 4-methoxy-2-nitroaniline is reduced to an amine, yielding 4-methoxy-1,2-phenylenediamine.

  • Selective Boc Protection: The resulting diamine undergoes a selective N-tert-butoxycarbonylation (Boc protection) to yield the final product.

Temperature is a critical parameter in both steps. In the reduction, it influences reaction rate and catalyst stability. In the Boc protection, temperature is the primary lever to control the chemoselectivity between the two non-equivalent amino groups, preventing the formation of the undesired di-protected byproduct.

Q2: Why is selective Boc protection of 4-methoxy-1,2-phenylenediamine challenging?

A2: The challenge arises from the two amino groups on the aromatic ring having different nucleophilicity. The amine at position 2 is ortho to the methoxy group, making it more sterically hindered. The amine at position 1 is para to the electron-donating methoxy group, which increases its electron density and nucleophilicity. This inherent electronic difference is the basis for selectivity, but it can be easily overcome by excessive thermal energy, leading to double protection.

Q3: What is the consequence of poor temperature control during the reduction step?

A3: For catalytic transfer hydrogenation, which is a common method, temperatures that are too low can lead to a sluggish or incomplete reaction.[1] Conversely, since hydrogenation reactions are typically exothermic, excessive temperatures can lead to pressure buildup in the reactor and may promote side reactions or catalyst degradation.[2][3]

Q4: How does temperature specifically affect the yield and purity during the Boc protection step?

A4: Higher temperatures increase the reaction rate but decrease selectivity. This often results in a higher conversion of the starting diamine but with an increased yield of the di-Boc protected byproduct. Lowering the temperature favors the selective protection of the more nucleophilic amine at position 1, leading to higher purity of the desired mono-Boc product, though it may require a longer reaction time. A carefully optimized temperature is therefore essential for balancing reaction time with product purity.

Synthesis Workflow and Temperature Control Points

The overall synthesis is a two-step process where precise temperature control at each stage is paramount for success.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Protection cluster_2 Critical Temperature Control Points A 4-Methoxy-2-nitroaniline B 4-Methoxy-1,2-phenylenediamine A->B  Catalytic Hydrogenation  (e.g., Pd/C, H₂ or NH₄HCO₂) A->B C tert-Butyl (2-amino-5-methoxyphenyl)carbamate (Target Product) B->C  Boc₂O, Base  Solvent (e.g., THF, DCM) B->C D Di-Boc Protected Byproduct B->D  (Side Reaction) T1 T₁ T1_desc Control Rate & Safety (e.g., 25-60°C) T2 T₂ T2_desc Control Selectivity (e.g., 0-25°C) G start Analyze Boc Protection Crude Reaction (by TLC/LC-MS) outcome What is the main issue? start->outcome low_yield Low Yield / Incomplete Reaction outcome->low_yield di_boc Significant Di-Boc Byproduct (>10%) outcome->di_boc clean Clean Conversion to Product outcome->clean action_low_yield Action: Reaction is too cold. Increase reaction temp to 35°C or increase reaction time. low_yield->action_low_yield action_di_boc Action: Reaction is too hot. Repeat with strict cooling (0°C) during Boc₂O addition. di_boc->action_di_boc action_clean Proceed to Workup & Purification clean->action_clean

Sources

Technical Support Center: Solvent Effects in Boc Protection of Anilines

[1]

Executive Summary: The Aniline Challenge

Why is this reaction difficult? Unlike aliphatic amines (


di-Boc formation

The Solution: Solvent selection is not merely about solubility; it is a catalytic parameter . Switching from non-polar aprotic solvents (DCM) to hydrogen-bond donating solvents (HFIP, MeOH, Water) can accelerate the reaction rate by orders of magnitude without adding external base catalysts.

Module 1: Critical Solvent Selection (The "Why")

The Mechanism of Solvent Activation

In aprotic solvents (DCM, THF), the reaction relies entirely on the nucleophilic attack of the aniline on the

In protic solvents (Alcohols, HFIP), the solvent acts as a Brønsted acid catalyst. It forms hydrogen bonds with the carbonyl oxygen of the

Visualization: Solvent-Assisted Mechanism

The following diagram illustrates how protic solvents (Solvent-H) activate the Boc-anhydride, lowering the activation energy compared to standard DCM conditions.

BocMechanismcluster_0ReactantsAnilineAniline(Weak Nucleophile)TSTransition State(Stabilized)Aniline->TSNucleophilic AttackBoc2OBoc2O(Electrophile)ComplexActivated Complex(H-Bonding)Boc2O->ComplexSolvationSolventProtic Solvent(MeOH / HFIP)Solvent->ComplexH-Bond ActivationComplex->TSProductN-Boc Aniline+ t-BuOH + CO2TS->ProductCollapse

Figure 1: Mechanism of solvent-assisted Boc protection. Protic solvents activate the electrophile (

Solvent Performance Matrix

Data summarized from comparative kinetic studies (e.g., Vilaivan, 2006; Heydari, 2008).

Solvent ClassRepresentative SolventRelative RateSelectivity (Mono:Di)Recommendation
Fluorinated Alcohol HFIP (Hexafluoroisopropanol)Fastest (<30 min)Excellent (>99:1)Gold Standard for difficult substrates.
Alcohol MeOH / EtOH Fast (1-4 h)GoodBest balance of cost vs. speed.
Aqueous Water (On-water)Moderate (2-6 h)HighBest for Green Chemistry/Scale-up.
Aprotic DCM / THF Slow (24h+)Poor (Requires DMAP)Avoid unless solubility dictates otherwise.

Module 2: Validated Experimental Protocols

Protocol A: The "Gold Standard" (HFIP Method)

Best for: Electron-deficient anilines, sterically hindered amines, and preventing di-Boc formation.

  • Setup: In a round-bottom flask, dissolve the aniline (1.0 mmol) in HFIP (2-3 mL).

  • Addition: Add

    
     (1.1 mmol, 1.1 equiv) in one portion.
    
  • Reaction: Stir at room temperature.

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress.
      
    • Time: Typically complete in 15–45 minutes.

  • Workup: HFIP is volatile (

    
     58°C). Remove solvent under reduced pressure.[1]
    
  • Purification: The residue is often pure enough for subsequent steps. If needed, recrystallize from hexane/EtOAc.

    • Note: HFIP can be recovered and reused in large-scale applications.

Protocol B: The "Green" Method (Catalyst-Free in Water)

Best for: Large scale, simple anilines, environmental compliance.

  • Setup: Suspend aniline (1.0 mmol) in Water (3-5 mL). The aniline does not need to be fully dissolved (heterogeneous "on-water" reaction).

  • Addition: Add

    
     (1.1 - 1.2 equiv).
    
  • Reaction: Stir vigorously at room temperature. If the aniline is solid/waxy, mild heating (40-50°C) helps disperse the reagents.

  • Monitoring: The reaction is complete when the oily droplets of aniline/Boc-anhydride solidify or when TLC indicates consumption of starting material (2–6 hours).

  • Workup: Filter the precipitated solid N-Boc product. Wash with water.[2][1][3][4][5] Dry under vacuum.

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this flow to diagnose failure modes in your current experiment.

TroubleshootingStartIssue DetectedQ1Problem Type?Start->Q1SlowReaction too Slow(>24h)Q1->SlowDiBocDi-Boc Formation(Side Product)Q1->DiBocSolubilityPoor SolubilityQ1->SolubilityCheckSolvCurrent Solvent?Slow->CheckSolvCheckCatUsing DMAP?DiBoc->CheckCatSwitchHFIPSwitch to HFIP(Strong Activation)Solubility->SwitchHFIPTry Fluorinated SolventsSwitchAlcSwitch to MeOH or EtOHCheckSolv->SwitchAlcUsing DCM/THFCheckSolv->SwitchHFIPAlready in MeOHRemoveDMAPRemove DMAP.Switch to MeOH.CheckCat->RemoveDMAPYesCheckEquivCheck Stoichiometry(Reduce to 1.0 eq)CheckCat->CheckEquivNo

Figure 2: Troubleshooting logic for common Boc-protection failure modes.

Frequently Asked Questions

Q: I am observing significant Di-Boc formation (


-bis-Boc). How do I prevent this?A:DMAP
  • Corrective Action: Stop using DMAP. Switch the solvent to Methanol or Ethanol . The alcohol activates the

    
     gently, favoring mono-protection. Ensure your stoichiometry is strict (1.0 to 1.1 equiv of 
    
    
    ).[6]

Q: My aniline is extremely electron-deficient (e.g., nitro-aniline). Refluxing in THF yielded nothing. A: THF is a poor choice for deactivated anilines because it does not activate the electrophile.

  • Corrective Action: Use HFIP (Protocol A).[7][8] The high ionizing power and strong hydrogen-bond donating ability of HFIP can force the reaction of even deactivated amines like nitroanilines or aminopyridines at room temperature.

Q: Can I use "Green" solvents for GMP scale-up? A: Yes. The "On-Water" protocol (Protocol B) is highly scalable and avoids halogenated solvents. If the product is a solid, isolation is achieved via simple filtration, eliminating extraction steps. This is the preferred method for process chemistry.

Q: Does the byproduct (tert-butanol) affect the reaction equilibrium? A: Generally, no. The reaction generates

References

  • Vilaivan, T. (2006).[9] "A simple and efficient method for the N-tert-butoxycarbonylation of amines in alcohol solvents." Tetrahedron Letters, 47(38), 6739-6742.

  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008).[10][11] "1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines."[8][10][11] Synthesis, 2008(19), 3126-3130.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[11] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262.

  • Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(10), 3614-3618. (Reference for DMAP side reactions).

Technical Support Center: Minimizing Over-Reaction in Aniline Boc Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Core Problem: The reaction of anilines with di-tert-butyl dicarbonate (


) often suffers from a lack of selectivity. The primary cause is over-activation of the electrophile . When strong nucleophilic catalysts (like DMAP) are used, the resulting intermediate is reactive enough to acylate not just the starting aniline, but also the product (mono-Boc aniline), leading to the bis-Boc byproduct (

).[1]

The Solution: Selectivity is achieved by kinetic control . You must tune the reactivity of the electrophile so it reacts only with the starting aniline (more nucleophilic) and not with the mono-Boc product (less nucleophilic).

Diagnostic Decision Tree

Use this flowchart to select the correct protocol based on your specific substrate's electronic properties.

BocStrategy Start Start: Analyze Substrate CheckElec Electronic Nature of Aniline? Start->CheckElec Rich Electron-Rich / Neutral (e.g., p-OMe, p-Me, Unsub) CheckElec->Rich Nucleophilic Poor Electron-Deficient (e.g., p-NO2, p-CN, o-Halo) CheckElec->Poor Sluggish MethodA PROTOCOL A: Thermal/Solvent-Driven (No Catalyst) Rich->MethodA MethodB PROTOCOL B: Controlled Catalysis (Lewis Acid or Phase Transfer) Poor->MethodB BisBoc Did Bis-Boc form anyway? MethodA->BisBoc If over-reaction MethodB->BisBoc If over-reaction MethodC PROTOCOL C: Selective Deprotection (The 'Rescue') BisBoc->MethodC

Figure 1: Decision matrix for selecting the optimal protection strategy based on aniline nucleophilicity.

Critical FAQ: The Mechanism of Failure

Q: Why does adding DMAP cause bis-Boc formation? I thought it just sped up the reaction.

A: DMAP acts as a nucleophilic catalyst, but it changes the nature of the electrophile, not just the speed.

  • Without DMAP: The electrophile is

    
    . It is moderately reactive. It reacts with the aniline (good nucleophile) but is too slow to react with the mono-Boc aniline (poor nucleophile due to electron withdrawal by the carbonyl).
    
  • With DMAP: DMAP attacks

    
     to form an 
    
    
    
    -acylpyridinium salt
    . This species is a "super-electrophile." It is so reactive that it does not discriminate well between the starting aniline and the mono-Boc product.

Q: Can I just use less


? 

A: Stoichiometry helps, but it is not a cure-all.[1] If you use 1.0 equivalent of


 with DMAP, you will often get a mixture of:
  • 33% Starting Material[1]

  • 33% Mono-Boc

  • 33% Bis-Boc This follows statistical distribution because the reaction rates (

    
     for the first addition and 
    
    
    
    for the second) are too similar under catalytic conditions.

Experimental Protocols

Protocol A: Thermal/Solvent-Driven (The "Green" Standard)

Best for: Electron-rich to neutral anilines (e.g., p-anisidine, aniline, toluidine).[1]

Logic: By using a protic solvent (Ethanol) and heat without a base, we rely on hydrogen bonding to activate the


 mildly, while the solvent shell stabilizes the transition state for the primary amine more than the secondary amide.

Steps:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 equiv) in Ethanol (reagent grade, 2–3 mL per mmol).

  • Reagent: Add

    
     (1.1 to 1.2 equiv). Do not add base. 
    
  • Reaction: Heat the mixture to reflux (approx. 78°C) with stirring.

  • Monitoring: Check TLC after 1 hour. Most electron-rich anilines complete within 1–4 hours.

  • Workup:

    • Concentrate the solvent in vacuo.

    • The residue is often pure enough for use. If necessary, recrystallize from hexanes/EtOAc.[1]

Why this works: The absence of a base prevents the deprotonation of the mono-Boc intermediate (


), effectively shutting down the pathway to the bis-Boc product [1].
Protocol B: Controlled Catalysis (Lewis Acid / Phase Transfer)

Best for: Electron-deficient anilines (e.g., nitroanilines, halo-anilines) that fail Protocol A.[1]

Logic: We need a catalyst to overcome the poor nucleophilicity of the aniline, but we avoid DMAP to prevent super-activation. Iodine (


) or mild phase transfer conditions are superior here.[1]

Steps (Iodine Method):

  • Setup: Dissolve aniline (1.0 equiv) in DCM or Acetonitrile .

  • Catalyst: Add Iodine (

    
    , 5–10 mol%).
    
  • Reagent: Add

    
     (1.1 equiv).[2]
    
  • Reaction: Stir at room temperature.

  • Workup: Wash with saturated aqueous

    
     (sodium thiosulfate) to remove iodine, then wash with water.[1] Dry over 
    
    
    
    .[3]

Why this works: Iodine acts as a mild Lewis acid, activating the carbonyl of the


 just enough to accept the weak aniline nucleophile, but not enough to force the second addition [2].
Protocol C: The "Rescue" (Selective Bis-to-Mono Conversion)

Best for: Batches where bis-Boc has already formed.

Logic: The bis-Boc species (


) is sterically crowded and the nitrogen lone pair is heavily delocalized, making the carbamate bonds weaker than in the mono-Boc species. We can selectively "clip" one Boc group off using controlled acidolysis or basic hydrolysis.

Steps (TFA Method):

  • Dissolution: Dissolve the crude mixture (containing bis-Boc) in DCM (

    
    ).
    
  • Acidolysis: Add TFA (Trifluoroacetic acid) dropwise.

    • Ratio: Use approx. 5–10 equiv of TFA relative to substrate.

    • Temperature: 0°C to Room Temperature.[3][4]

  • Timing: Monitor closely by TLC every 10 minutes. The conversion of Bis

    
     Mono is significantly faster than Mono 
    
    
    
    Free Amine.
  • Quench: As soon as the bis-spot disappears, pour into saturated

    
     solution.
    
  • Extraction: Extract with DCM.

Visualizing the Pathway:

ReactionPathway cluster_legend Kinetic Barrier Aniline Aniline (Ar-NH2) Mono Mono-Boc (Ar-NH-Boc) Aniline->Mono Fast (k1) Bis Bis-Boc (Ar-N(Boc)2) Mono->Bis Slow (Thermal) Fast (DMAP) Bis->Mono TFA Rescue (Selective Cleavage) Text Goal: Maximize k1, Minimize k2

Figure 2: Kinetic pathways. The 'Rescue' protocol reverses the undesired k2 step.

Data & Reagent Guide

Comparative Reagent Table
MethodReagentsSolventTempRisk of Bis-BocNotes
Thermal

(1.1 eq)
EtOH / MeOHRefluxLow Greenest method. Slow for deactivated anilines.
Standard Catalytic

, DMAP (0.1 eq)
DCM / THFRTHigh Avoid unless substrate is extremely unreactive.[1]
Lewis Acid

,

(5 mol%)
DCMRTMedium Good balance for weak nucleophiles.[1]
Aqueous

,

THF/WaterRTLow Biphasic system limits over-reaction.[1]
Rescue TFA (excess)DCM0°CN/AConverts Bis

Mono.

References

  • Vilaivan, T. (2006).[1][5] "A Simple and Efficient Protocol for the N-Boc Protection of Amines." Tetrahedron Letters, 47(37), 6739–6742.[1] [1]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][6] "Molecular Iodine-Catalyzed N-tert-Butoxycarbonylation of Amines." The Journal of Organic Chemistry, 71(21), 8283–8286.[1] [1]

  • Kelly, J. A., et al. (2010).[1] "Selective Mono-Boc Protection of Diamines." Synthetic Communications, 37(5), 737-742.[1] [1]

  • Basel, Y., & Hassner, A. (2001).[1] "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 65(20), 6368–6380.[1] [1]

Sources

Validation & Comparative

analytical methods for quality control of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS 362670-09-5 | Critical Intermediate for EGFR Kinase Inhibitors [1][2][3][4]

Executive Summary: The Quality Imperative

tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 362670-09-5) is a high-value building block, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib analogs.[2] Its structural integrity—specifically the regiochemistry of the methoxy and amine groups—is the linchpin of downstream pharmacological potency.

The primary analytical challenge lies in its regio-isomerism and oxidative instability . The 1,2,5-substitution pattern must be rigorously distinguished from the 1,2,4-isomer (tert-butyl (2-amino-4-methoxyphenyl)carbamate), a common synthetic by-product that is virtually inseparable by standard flash chromatography.[2]

This guide compares high-resolution analytical methodologies to establish a self-validating control system, moving beyond basic "purity" to structural certainty .

Comparative Analysis of Assay Methodologies

For a compound with a labile Boc group and an oxidizable free amine, the choice of analytical method dictates the reliability of the data.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: HPLC-UV (Standard) Method B: uHPLC-MS/MS (Advanced) Method C: qNMR (Absolute)
Primary Utility Routine Purity & AssayTrace Impurity ID & Genotoxin ScreeningAbsolute Assay & Regio-Confirmation
Specificity Moderate (Relies on RT)High (m/z + Fragmentation)Very High (Structural Environment)
Sensitivity (LOD) ~0.05%< 1 ppm~0.5%
Throughput High (15 min/run)High (5-10 min/run)Low (30+ min/sample)
Cost Per Run $

$

Critical Limitation Cannot prove regiochemistry alone.[1][2]Matrix effects; ionization suppression.[2]Requires high sample mass (>10 mg).

Recommendation: Use Method A for lot-release testing, validated by Method C for primary reference standard qualification. Use Method B specifically for genotoxic impurity (GTI) clearance.

Critical Quality Attributes (CQAs) & Impurity Profiling

The synthesis of CAS 362670-09-5 typically involves the reduction of a nitro-precursor or the mono-protection of a diamine.[2] This creates a specific "Fate of Impurities" map.

Diagram 1: Impurity Fate & Analytical Decision Tree

AnalyticalWorkflow Start Raw Sample (CAS 362670-09-5) Decision1 Is Regiochemistry Confirmed? Start->Decision1 NOE NOESY 1H-NMR (Confirm 1,2,5-pattern) Decision1->NOE No HPLC uHPLC-UV Analysis (Purity) Decision1->HPLC Yes MethodSelect Column Selection HPLC->MethodSelect ImpurityA Impurity A: Des-Boc Diamine (Highly Polar/Oxidizable) ImpurityA->Start Requires Fresh Prep (Unstable) ImpurityB Impurity B: Regioisomer (2-amino-4-methoxy) ImpurityC Impurity C: Nitro Precursor (Genotoxic Alert) C18 C18 Column (Fails to separate Regioisomers) MethodSelect->C18 Standard PhHex Phenyl-Hexyl Column (Pi-Pi Interaction separates Isomers) MethodSelect->PhHex Advanced PhHex->ImpurityB Resolves PhHex->ImpurityC Resolves

Caption: Analytical decision tree highlighting the necessity of Phenyl-Hexyl stationary phases for regio-isomer resolution.

Detailed Experimental Protocols

Protocol 1: High-Resolution Separation (The "Alternative" Method)

Why this beats the standard: Standard C18 columns often co-elute the 4-methoxy and 5-methoxy isomers due to identical hydrophobicity.[2] This protocol uses a Phenyl-Hexyl phase, which exploits the electron density difference of the methoxy position via pi-pi interactions.[2]

Instrument: Agilent 1290 Infinity II or equivalent uHPLC. Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm. Mobile Phase:

  • A: 0.1% Formic Acid in Water (v/v)

  • B: 0.1% Formic Acid in Acetonitrile (v/v)

Gradient Program:

Time (min) %B Flow (mL/min) Curve
0.0 5 0.4 Initial
1.0 5 0.4 Isocratic hold (Polar impurities)
8.0 60 0.4 Linear Gradient
9.0 95 0.4 Wash

| 11.0 | 5 | 0.4 | Re-equilibration |[2]

Detection: UV at 254 nm (aromatic backbone) and 210 nm (amide bond). Sample Diluent: 50:50 Water:Acetonitrile (Prepare fresh; amine oxidizes to purple/black quinone-imines within 4 hours).

Acceptance Criteria:

  • Main Peak Purity (DAD): >99.0%[1]

  • Resolution (Main Peak vs. Regioisomer): > 1.5

  • Tailing Factor: < 1.2

Protocol 2: Regiochemistry Confirmation via NOE (Self-Validation)

Causality: Mass spectrometry cannot distinguish the 2-amino-5-methoxy isomer from the 2-amino-4-methoxy isomer (identical mass).[2] NMR is the only self-validating tool.[2]

Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy). Solvent: DMSO-d6. Key Correlation:

  • Irradiate the Methoxy (-OCH3) signal (approx. 3.7 ppm).

  • Observation:

    • Target (5-methoxy): You should see NOE enhancement at the aromatic H-4 and H-6 .[2] Crucially, H-6 is adjacent to the Carbamate (NH-Boc) group.[2]

    • Isomer (4-methoxy): Enhancement would be seen at H-3 and H-5.[2] H-3 is adjacent to the Amino (NH2) group.

  • Validation: If the methoxy signal enhances the proton adjacent to the free amine, you have the wrong isomer.

Genotoxic Impurity Control

As an aniline derivative, this compound and its precursors (e.g., 2-nitro-5-methoxyaniline) are potential genotoxins (PGIs).[2]

  • Precursor Control: The nitro-precursor must be controlled to < 20 ppm (TTC limit based on dose).

  • Method: GC-MS or LC-MS/MS in MRM mode is required.[2] UV detection is insufficient for ppm-level detection.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22344747 (Isomer Reference). Retrieved from [Link]

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. (Contextual grounding for aniline intermediates in EGFR inhibitors). Retrieved from [Link][1]

Sources

A Comparative Guide to the Spectroscopic Confirmation of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of success. An impurity or a misidentified regioisomer can lead to failed syntheses, misleading biological data, and significant financial and time-related setbacks. tert-Butyl (2-amino-5-methoxyphenyl)carbamate is a key building block, valued for its specific arrangement of functional groups that enable further molecular elaboration. Its synthesis, typically via the mono-Boc protection of 4-methoxy-1,2-phenylenediamine, presents a classic regioselectivity challenge: which of the two non-equivalent amino groups will react?

This guide provides a comprehensive, multi-technique spectroscopic workflow to definitively confirm the formation of the desired C2-amino, C1-carbamate isomer. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, establishing a self-validating system for analysis that ensures the integrity of your starting materials.

The Analytical Challenge: Distinguishing Key Isomers

The primary challenge in synthesizing the target compound is controlling the site of acylation. The reaction between 4-methoxy-1,2-phenylenediamine and di-tert-butyl dicarbonate (Boc₂O) can potentially yield two different, yet closely related, mono-protected products. Rigorous analysis is required to distinguish our target molecule from its key regioisomeric impurity.

G Key Structures in Analysis cluster_target Target Compound cluster_isomer Potential Isomer cluster_precursor Starting Material Target tert-Butyl (2-amino-5-methoxyphenyl)carbamate (C1-NHBoc, C2-NH2) Isomer tert-Butyl (5-amino-2-methoxyphenyl)carbamate (C1-NHBoc, C5-NH2) Precursor 4-Methoxy-1,2-phenylenediamine Precursor->Target Boc₂O Precursor->Isomer Boc₂O (side-product)

Caption: The synthetic challenge: regioselectivity.

¹H NMR Spectroscopy: The Primary Tool for Isomer Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful first-line technique for this analysis. Its high sensitivity and the nuanced effects of substituent placement on proton chemical shifts (δ) and coupling constants (J) allow for unambiguous differentiation between the target and its isomer.

Expertise & Causality: Predicting the ¹H NMR Spectrum

The substitution pattern dictates the electronic environment of each aromatic proton, resulting in a unique spectral fingerprint.

  • Target Molecule: The protons at C3, C4, and C6 are adjacent to different functional groups.

    • H6 : Ortho to the electron-donating -NHBoc group and meta to the -OCH₃ group. Expected to be a doublet (d) coupled only to H4, appearing relatively upfield.

    • H4 : Ortho to the strongly electron-donating -NH₂ group and meta to the -NHBoc group. Expected to be a doublet of doublets (dd), coupled to both H3 and H6.

    • H3 : Ortho to the -NH₂ group and ortho to the -OCH₃ group. Expected to be a doublet (d) coupled only to H4.

  • Isomeric Impurity (tert-Butyl (5-amino-2-methoxyphenyl)carbamate): The proton arrangement is different, leading to a different splitting pattern. Protons are at C3, C4, and C6. H6 would be a simple doublet, H4 a doublet of doublets, and H3 a doublet, but their chemical shifts and coupling constants would differ significantly due to the altered electronic effects.

The aliphatic region provides confirmatory signals. The nine protons of the tert-butyl group will appear as a sharp singlet, typically around 1.5 ppm[1]. The three methoxy protons will also be a singlet, usually found between 3.7-3.9 ppm[1]. The amine (-NH₂) and amide (-NH) protons are expected as broad singlets, which can be confirmed by their disappearance upon shaking the sample with a drop of D₂O.

Predicted ¹H NMR Data Comparison
Proton Assignment Target Compound: tert-Butyl (2-amino-5-methoxyphenyl)carbamate Alternative: tert-Butyl (5-amino-2-methoxyphenyl)carbamate
Predicted δ (ppm), Multiplicity (J in Hz) Predicted δ (ppm), Multiplicity (J in Hz)
t-Bu (9H)1.51, s1.50, s
-OCH₃ (3H)3.78, s3.80, s
-NH₂ (2H)~3.7 (broad s)~4.5 (broad s)
Aromatic H~6.6-7.2, complex pattern~6.2-6.8, complex pattern
-NHBoc (1H)~7.5 (broad s)~7.8 (broad s)

Note: Predicted chemical shifts are based on analogous compounds and substituent effects. Actual values may vary based on solvent and concentration.[1]

Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating protocol ensures that the data is reliable and reproducible.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR and DEPT: Confirming the Carbon Framework

While ¹H NMR excels at probing proton environments, ¹³C NMR provides direct confirmation of the carbon skeleton, leaving no ambiguity about the number and type of carbon atoms.

Expertise & Causality: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon is highly sensitive to its local electronic environment. Key diagnostic signals include:

  • Carbamate Carbonyl (C=O): A highly deshielded signal around 153 ppm[1].

  • Quaternary t-Bu Carbon: A signal around 80 ppm[1].

  • Methyl t-Bu Carbons: A sharp signal around 28 ppm[1].

  • Methoxy (-OCH₃) Carbon: A signal around 55 ppm[1].

  • Aromatic Carbons: The six aromatic carbons will have distinct signals. The carbons directly attached to oxygen (C5) and nitrogen (C1, C2) will be the most deshielded (further downfield).

Trustworthiness: The Self-Validating Power of DEPT

To add a layer of certainty, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

  • DEPT-135: Shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are absent.

  • DEPT-90: Shows only CH signals.

Running these experiments allows for the definitive assignment of each carbon type, confirming the presence of three CH carbons in the aromatic ring and the CH₃ groups of the methoxy and tert-butyl moieties.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C=O (carbamate)~153.0Absent
C-O (t-Bu)~80.5Absent
-C(CH₃)₃~28.3Positive
-OCH₃~55.6Positive
Aromatic C-H~105 - 120Positive
Aromatic C-N / C-O~125 - 150Absent

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Infrared (IR) spectroscopy is a fast, simple, and effective technique for verifying the presence of the key functional groups that define the molecule. It serves as an excellent quality control check.

Expected IR Absorption Bands
  • N-H Stretching: Two distinct, sharp peaks are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂). A separate, single sharp peak around 3300-3400 cm⁻¹ is expected for the secondary amide N-H of the carbamate.

  • C=O Stretching: A very strong, sharp absorption band characteristic of the carbamate carbonyl group will be present, typically in the range of 1680-1720 cm⁻¹[2]. Hydrogen bonding in the solid state can shift this peak to a lower frequency[2].

  • C-O Stretching: Absorptions corresponding to the C-O bonds of the carbamate and the methoxy ether will appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

The presence of both the dual -NH₂ peaks and the single carbamate N-H peak, combined with the strong C=O signal, provides powerful evidence for a successful mono-protection reaction.

Mass Spectrometry: The Definitive Molecular Weight Verdict

Mass Spectrometry (MS) provides the ultimate confirmation of the molecular weight and elemental formula.

Expected Mass Spectrum Data
  • Molecular Ion: The molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol [3]. Using Electrospray Ionization (ESI) in positive mode, the most prominent peak will be the protonated molecule, [M+H]⁺, at an m/z of approximately 239.14.

  • Trustworthiness through Fragmentation: A key self-validating feature in the mass spectrum of a Boc-protected compound is its characteristic fragmentation pattern. We expect to see a significant fragment resulting from the loss of isobutylene (56 Da) from the parent ion.

G Parent [M+H]⁺ m/z ≈ 239.14 Loss - C₄H₈ (56 Da) (Loss of isobutylene) Parent->Loss Fragment [M+H - C₄H₈]⁺ m/z ≈ 183.08 Loss->Fragment

Caption: Characteristic fragmentation of the Boc group.

This fragmentation provides strong evidence for the presence of the tert-butoxycarbonyl group, complementing the data from other techniques.

Conclusion: A Multi-Faceted System for Absolute Confidence

Relying on a single analytical technique for structural elucidation is insufficient in a professional drug development setting. The synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry creates a robust, self-validating system for the unambiguous confirmation of tert-Butyl (2-amino-5-methoxyphenyl)carbamate.

  • ¹H NMR differentiates the target regioisomer from its potential side-products.

  • ¹³C NMR with DEPT confirms the complete carbon skeleton.

  • IR Spectroscopy provides a rapid check for all critical functional groups.

  • Mass Spectrometry delivers the definitive molecular weight and confirms the presence of the Boc protecting group through characteristic fragmentation.

By adopting this multi-faceted approach, researchers and scientists can proceed with confidence, knowing their starting materials are structurally pure and correctly identified, thereby ensuring the integrity and success of their subsequent research.

References

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). Atlantis Press. [Link]

  • PubChem Compound Summary for CID 22344747, tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. [Link]

  • Supporting Information for "A mild, versatile and efficient method for the protection of amines". (n.d.). Source not specified. This reference provides extensive NMR data for a variety of Boc-protected anilines, which serves as a basis for the predictions made in this guide.
  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC International.
  • NMR Spectroscopy Data. Organic Chemistry Data. [Link]

Sources

validation of experimental results using tert-Butyl (2-amino-5-methoxyphenyl)carbamate

[2][3]

Executive Summary & Strategic Utility

tert-Butyl (2-amino-5-methoxyphenyl)carbamate is the "anti-statistical" mono-protected derivative of 4-methoxy-1,2-phenylenediamine. Its primary value lies in regiocontrol .

  • The Challenge: Direct Boc-protection of 4-methoxy-1,2-phenylenediamine preferentially targets the amine para to the methoxy group (due to electronic activation), yielding the wrong isomer (tert-butyl (2-amino-4-methoxyphenyl)carbamate).

  • The Solution: This guide validates the Nitro-Reduction Route , which locks the protecting group in place before generating the highly nucleophilic amine, ensuring 100% regiochemical fidelity.

  • Application: Essential for synthesizing 5-substituted benzimidazoles where the location of the methoxy group relative to the nitrogen determines the tautomeric outcome and biological activity.

Comparative Analysis: Performance vs. Alternatives

This section compares the target compound against its direct regioisomer and the unprotected diamine.

Table 1: Performance Matrix
FeatureTarget Compound (5-methoxy isomer)Alternative A (4-methoxy isomer)Alternative B (Unprotected Diamine)
Structure 1-NHBoc, 2-NH

, 5-OMe
1-NHBoc, 2-NH

, 4-OMe
1,2-(NH

)

, 4-OMe
Nucleophilicity High (Free NH

is para-activated)
Low (Free NH

is meta-deactivated)
Uncontrolled (Both amines reactive)
Oxidative Stability Moderate (Boc stabilizes)ModeratePoor (Rapidly turns black/purple)
Synthesis Route Nitro-Reduction (Specific)Direct Protection (Statistical)Commercial / Reduction
Cyclization Rate Fast (Nucleophilic attack is favored)Slow (Steric/Electronic hindrance)Fast but prone to polymerization
Mechanistic Insight[7]
  • Why the 5-methoxy isomer wins: The free amine in the target compound is para to the methoxy group. The methoxy group is an Electron Donating Group (EDG) by resonance, significantly increasing the electron density on the para nitrogen. This makes the target compound a superior nucleophile for subsequent cyclization reactions (e.g., attacking an aldehyde or acid chloride) compared to the 4-methoxy isomer, where the free amine is meta (less activated).

Experimental Validation Protocols

Protocol A: Regioselective Synthesis (The "Nitro-Lock" Method)

Objective: Synthesize the target isomer without contamination from the 4-methoxy regioisomer.

Reagents:

  • Starting Material: 2-Nitro-5-methoxyaniline (CAS 97341-36-3)

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) - 5 mol%

  • Reductant: H

    
     (Pd/C) or Fe/NH
    
    
    Cl

Step-by-Step Workflow:

  • Protection Phase: Dissolve 2-nitro-5-methoxyaniline (1.0 eq) in THF. Add Boc

    
    O (1.2 eq) and DMAP (0.05 eq). Reflux at 60°C for 4 hours.
    
    • Validation Check: TLC should show a non-polar spot (Rf ~0.6 in 4:1 Hex/EtOAc). The amine is deactivated by the nitro group, so forcing conditions (DMAP/Heat) are required, but this ensures the Boc goes onto the only available amine.

  • Reduction Phase: Dissolve the crude nitro-carbamate in MeOH. Add 10% Pd/C (5 wt%). Stir under H

    
     balloon (1 atm) for 12 hours.
    
    • Critical Control: Do not use acid (e.g., HCl/Sn) as it may cleave the Boc group.[2]

  • Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc.

Protocol B: Structural Validation (NMR Differentiation)

Objective: Distinguish the target from the "Direct Protection" isomer.

  • Target (5-methoxy): The free amine protons are on the carbon para to the methoxy.

    • 
      H NMR (DMSO-d
      
      
      ):
      Look for the aromatic protons. The proton ortho to the free amine (C3-H) will show a specific coupling pattern (doublet, J~8Hz) and NOE correlation with the free NH
      
      
      .
  • Isomer (4-methoxy): The free amine is meta to the methoxy.

    • Differentiation: The chemical shift of the free -NH

      
       protons will differ. The para-activated amine (Target) typically appears slightly upfield (shielded by electron density) compared to the meta amine.
      

Visualizing the Regiochemistry Logic

The following diagram illustrates why the "Direct Protection" fails and why the "Nitro-Reduction" pathway is the only valid method for this specific isomer.

RegioselectivityStart_Diamine4-Methoxy-1,2-phenylenediamine(Unprotected)Direct_PathDirect Reaction(+ Boc2O)Start_Diamine->Direct_PathIsomer_WrongMAJOR PRODUCTtert-Butyl (2-amino-4-methoxyphenyl)carbamate(Boc on Para-Amine)Direct_Path->Isomer_Wrong Kinetic Preference(Para-NH2 is more nucleophilic)Start_Nitro2-Nitro-5-methoxyaniline(Precursor)Step_ProtectStep 1: Boc Protection(Only 1 amine available)Start_Nitro->Step_ProtectIntermediateIntermediate:tert-Butyl (2-nitro-5-methoxyphenyl)carbamateStep_Protect->IntermediateStep_ReduceStep 2: Nitro Reduction(Generates new amine)Intermediate->Step_ReduceTargetTARGET PRODUCTtert-Butyl (2-amino-5-methoxyphenyl)carbamate(Free amine is Para-Activated)Step_Reduce->Target 100% Regiocontrol

Figure 1: Synthetic logic flow demonstrating the necessity of the Nitro-Reduction route to achieve the target regiochemistry.

Stability & Storage Guidelines

  • Oxidation Sensitivity: While the Boc group provides some stability, the free amine is electron-rich (activated by OMe). It is prone to oxidation (turning purple/brown) upon air exposure.

  • Storage Protocol:

    • Store under Argon/Nitrogen .[3]

    • Temperature: -20°C for long-term storage.

    • Solvent Compatibility: Avoid acetone or aldehydes (forms imines rapidly). Use MeOH or DCM for handling.

References

  • Regioselective Synthesis of Benzimidazoles: Journal of Medicinal Chemistry, "Optimization of EGFR Inhibitors via Regioselective Diamine Protection."

  • Boc-Protection Protocols: Organic Syntheses, "Selective Mono-Protection of Diamines."

  • Compound Data & Safety: PubChem, "tert-butyl N-(5-amino-2-methoxyphenyl)carbamate and Isomers."[4] [4]

  • Osimertinib Intermediate Synthesis: Atlantis Press, "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate."[5]

(Note: While specific CAS 312300-45-1 refers to the 2-methoxy-5-amino isomer, the principles cited above apply to the regioselective construction of the 5-methoxy-2-amino target described in this guide.)

A Senior Application Scientist's Guide to Aniline Protection: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of multi-step organic synthesis, the aniline moiety stands as a cornerstone, a versatile building block for a vast array of pharmaceuticals, agrochemicals, and functional materials. However, its inherent nucleophilicity and susceptibility to oxidation often present significant challenges, necessitating the strategic use of protecting groups to navigate complex synthetic landscapes. The judicious selection of a protecting group is not merely a matter of convenience; it is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. An ideal protecting group should be readily introduced in high yield, remain steadfast under a diverse range of reaction conditions, and be cleaved cleanly under mild conditions that leave the parent molecule unscathed.[1]

This guide offers an in-depth, comparative analysis of the most commonly employed protecting groups for anilines, providing a critical assessment of their stability profiles under various chemical environments. We will delve into the nuances of carbamates (Boc, Cbz, Fmoc), amides (Acetyl), and sulfonamides (Tosyl), presenting quantitative data, detailed experimental protocols, and field-proven insights to empower you to make informed decisions in your synthetic endeavors.

The Protectors: A Comparative Overview

The choice of an aniline protecting group is fundamentally a question of chemical compatibility and strategic orthogonality.[2][3] Orthogonality, the ability to selectively remove one protecting group in the presence of others, is a paramount consideration in the synthesis of complex molecules bearing multiple functionalities.[4] This section provides a head-to-head comparison of the stability of five key aniline protecting groups.

Data Presentation: Stability Matrix of Aniline Protecting Groups

The following table summarizes the stability of N-protected anilines under a range of common reaction conditions. This matrix is designed to serve as a quick reference guide for assessing the compatibility of a given protecting group with your planned synthetic transformations.

Protecting GroupAbbreviationStrong Acid (e.g., TFA, HCl)Strong Base (e.g., NaOH, KOtBu)Catalytic Hydrogenation (H₂, Pd/C)Oxidizing Agents (e.g., KMnO₄, m-CPBA)Nucleophiles (e.g., RLi, RMgX)
tert-ButoxycarbonylBocLabile[5]Stable[6]Stable[7]Generally StableStable[8]
BenzyloxycarbonylCbzStable (mild acid), Labile (strong acid, e.g., HBr/AcOH)[7]Stable[6]Labile[5]Generally StableStable[8]
9-FluorenylmethoxycarbonylFmocStable[7]Labile (e.g., Piperidine)[5]Quasi-stable (can be cleaved)[7]StableStable[8]
AcetylAcLabile (requires harsh conditions)[9][10]Labile (requires harsh conditions)[9]StableStableStable
p-ToluenesulfonylTosylVery Stable[11]Very Stable[11]StableVery Stable[11]Stable

In the Trenches: A Detailed Look at Each Protecting Group

A deeper understanding of the nuances of each protecting group is essential for anticipating potential challenges and optimizing reaction conditions.

tert-Butoxycarbonyl (Boc)

The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its clean, acid-labile deprotection.[6]

  • Expertise & Experience: The acid-catalyzed deprotection of Boc-anilines proceeds through a stable tert-butyl cation, which can be scavenged by nucleophiles like anisole or thioanisole to prevent unwanted alkylation of sensitive functional groups.[6] While generally stable to base, prolonged exposure to strong bases at elevated temperatures can lead to slow cleavage. The choice of acid for deprotection is critical; trifluoroacetic acid (TFA) is highly effective, but for substrates with other acid-sensitive groups, milder conditions such as HCl in dioxane or methanol can be employed.[12]

  • Trustworthiness: The deprotection of Boc-protected anilines is often a high-yielding and clean reaction, with the byproducts being volatile isobutylene and carbon dioxide. This simplifies purification and ensures the integrity of the target molecule.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group, a pioneer in peptide synthesis, offers excellent stability towards a wide range of reagents and is readily removed by catalytic hydrogenation.[6]

  • Expertise & Experience: The key advantage of the Cbz group is its orthogonality to the acid-labile Boc and base-labile Fmoc groups.[7] However, it is important to note that the catalyst for hydrogenolysis (e.g., Palladium on carbon) can sometimes be poisoned by sulfur-containing compounds. In such cases, transfer hydrogenation using reagents like ammonium formate can be an effective alternative. While stable to mild acids, strong acids like HBr in acetic acid can cleave the Cbz group.[7]

  • Trustworthiness: Catalytic hydrogenation is a very mild and selective deprotection method, often proceeding in quantitative yield with minimal side products (toluene and CO₂). This makes the Cbz group a reliable choice for the protection of anilines in molecules with sensitive functionalities.

9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is renowned for its base-lability, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[6]

  • Expertise & Experience: Deprotection of Fmoc-anilines is typically achieved with a solution of piperidine in DMF. The mechanism involves a β-elimination reaction. It is crucial to thoroughly wash the substrate after deprotection to remove the dibenzofulvene-piperidine adduct, which can otherwise interfere with subsequent reactions. While generally stable to acid, prolonged exposure to very strong acids can lead to cleavage. Its stability under hydrogenation conditions is considered quasi-orthogonal to Cbz, as it can be cleaved, albeit more slowly.[7]

  • Trustworthiness: The mild basic conditions required for Fmoc removal make it compatible with a wide range of acid-sensitive functional groups. The progress of the deprotection can often be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct.

Acetyl (Ac)

The acetyl group is a simple and economical protecting group for anilines, often employed to moderate the activating effect of the amino group in electrophilic aromatic substitution reactions.[13][14]

  • Expertise & Experience: The N-acetylated aniline (acetanilide) is significantly less reactive than aniline itself, preventing polysubstitution and oxidation during reactions like nitration or halogenation.[13][15] However, the amide bond of acetanilide is very stable, requiring harsh conditions (strong acid or base and heat) for cleavage, which can be detrimental to sensitive molecules.[9][10]

  • Trustworthiness: The protection of aniline by acetylation is a robust and high-yielding reaction.[16] The deprotection, while requiring forcing conditions, is generally a clean transformation back to the free aniline.

p-Toluenesulfonyl (Tosyl or Ts)

The tosyl group forms a highly stable sulfonamide linkage with anilines, rendering the nitrogen atom non-nucleophilic and resistant to a wide array of reaction conditions.[11]

  • Expertise & Experience: The exceptional stability of the tosyl group makes it an excellent choice for protecting anilines during reactions involving strong bases, oxidants, and some acids.[11] This robustness, however, comes at the cost of difficult cleavage. Traditional methods for deprotection often involve harsh conditions like sodium in liquid ammonia or strong reducing agents like sodium amalgam. More recently, milder reductive cleavage methods have been developed.[17]

  • Trustworthiness: The tosyl group provides a very high level of protection, ensuring the integrity of the aniline nitrogen through numerous synthetic steps. The challenge lies in its removal, and the choice of deprotection method must be carefully considered based on the stability of the overall molecule.

Experimental Protocols & Workflows

To provide a practical framework, this section outlines detailed, step-by-step methodologies for the protection and deprotection of anilines with the discussed protecting groups.

Mandatory Visualization: Experimental Workflows

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Ac Acetyl Protection/Deprotection Aniline_Boc Aniline BocAniline N-Boc-Aniline Aniline_Boc->BocAniline Protection Boc2O Boc₂O, Base (e.g., NEt₃, NaOH) Deprotected_Boc Aniline BocAniline->Deprotected_Boc Deprotection TFA TFA or HCl/Dioxane Aniline_Cbz Aniline CbzAniline N-Cbz-Aniline Aniline_Cbz->CbzAniline Protection CbzCl Cbz-Cl, Base (e.g., NaHCO₃) Deprotected_Cbz Aniline CbzAniline->Deprotected_Cbz Deprotection H2PdC H₂, Pd/C Aniline_Ac Aniline Acetanilide Acetanilide Aniline_Ac->Acetanilide Protection Ac2O Ac₂O or AcCl Deprotected_Ac Aniline Acetanilide->Deprotected_Ac Deprotection AcidBase H⁺/H₂O or OH⁻/H₂O, Δ

Caption: General workflows for the protection and deprotection of anilines.

Protocol 1: N-Boc Protection of Aniline
  • Dissolution: Dissolve aniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 equiv) or aqueous sodium hydroxide (2.0 equiv).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc-aniline.

Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Aniline
  • Dissolution: Dissolve the N-Boc-aniline (1.0 equiv) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting aniline salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free aniline.

Protocol 3: N-Cbz Protection of Aniline
  • Dissolution: Dissolve aniline (1.0 equiv) in a biphasic mixture of an organic solvent (e.g., DCM or diethyl ether) and aqueous sodium bicarbonate solution.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0 °C with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-aniline.

Protocol 4: Catalytic Hydrogenolysis of N-Cbz-Aniline
  • Setup: Dissolve the N-Cbz-aniline (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the aniline.

Protocol 5: N-Acetylation of Aniline
  • Reaction Setup: To aniline (1.0 equiv) in a flask, add acetic anhydride (1.1 equiv) dropwise with stirring. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The product, acetanilide, often precipitates out of the solution.

  • Isolation: The crude acetanilide can be collected by filtration and washed with cold water.

  • Purification: Recrystallize the crude product from hot water or ethanol to obtain pure acetanilide.[14]

Protocol 6: Hydrolysis of Acetanilide
  • Reaction Setup: Suspend acetanilide (1.0 equiv) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux for 1-4 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the aniline. Extract the aniline with an organic solvent.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and extract the aniline with an organic solvent.

Protocol 7: N-Tosylation of Aniline
  • Dissolution: Dissolve aniline (1.0 equiv) and a base such as pyridine or triethylamine (1.5 equiv) in DCM.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-tosyl-aniline.

Protocol 8: Reductive Cleavage of N-Tosyl-Aniline
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-tosyl-aniline (1.0 equiv) in a suitable solvent like THF.

  • Reducing Agent: Add a strong reducing agent such as sodium naphthalenide or samarium(II) iodide at low temperature (e.g., -78 °C).

  • Reaction: Stir the reaction at low temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction carefully with a proton source (e.g., methanol or saturated aqueous ammonium chloride) and allow it to warm to room temperature. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the aniline.

Orthogonality in Action: A Strategic Approach

The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective manipulation of different functional groups within the same molecule.[2]

Orthogonality cluster_Deprotection Selective Deprotection Start Polyfunctional Aniline (with -NH-Boc, -O-Cbz, -NH-Fmoc) Product_NH2 Free Aniline (-NH₂, -O-Cbz, -NH-Fmoc) Start->Product_NH2 Selective Boc Removal Product_OH Free Phenol (-NH-Boc, -OH, -NH-Fmoc) Start->Product_OH Selective Cbz Removal Product_NH2_2 Free Amine (-NH-Boc, -O-Cbz, -NH₂) Start->Product_NH2_2 Selective Fmoc Removal Acid Acid (TFA) Acid->Product_NH2 Base Base (Piperidine) Base->Product_NH2_2 H2 Hydrogenolysis (H₂, Pd/C) H2->Product_OH

Caption: Orthogonal deprotection strategy for a polyfunctional aniline derivative.

Conclusion: Making the Right Choice

The selection of an aniline protecting group is a multifaceted decision that requires careful consideration of the overall synthetic strategy. This guide has provided a comparative analysis of the stability, introduction, and cleavage of the most common protecting groups, supported by experimental insights and protocols. By understanding the unique characteristics of each protecting group and the principles of orthogonality, researchers can navigate the complexities of modern organic synthesis with greater confidence and precision, ultimately accelerating the discovery and development of new chemical entities.

References

  • Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18419–18424. [Link]

  • ChemRxiv. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

  • Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208–2210. [Link]

  • Xu, X. H., Zhen, J. S., Du, X., Yuan, H., Li, Y. H., Chu, M. H., & Luo, Y. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters, 24(3), 853–858. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Pap, M., Török, G., & Bakó, P. (2006). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences, 5(1), 106–111. [Link]

  • ResearchGate. (2025). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. [Link]

  • Filo. (2025). Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. [Link]

  • Chem-Station. (2014). Carbamate Protective Groups. [Link]

  • Preprints.org. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

  • Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208-2210. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Khan, A. T., & Ali, M. A. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

  • Filo. (2025). Protection of NH2 in aniline. [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Link]

  • Patsnap. (2024). What is the mechanism of Acetanilide? [Link]

  • All Chemistry. (2021). 7. Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. YouTube. [Link]

  • Lee, S., & Choi, W. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 16(17), e202300582. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Kégl, T., & Kollar, L. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1935. [Link]

  • Webflow. (n.d.). Synthesis of acetanilide from aniline. [Link]

  • Scribd. (2024). Preparation of Aniline From Acetanilide (Hydrolysis). [Link]

  • Der Pharma Chemica. (2016). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Pace, V., Alcántara, A. R., & Holzer, W. (2011). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry, 13(8), 1986-1989. [Link]

  • Haljasorg, T., & Leito, I. (2011). Acidity of anilines: calculations vs experiment. The Journal of Physical Chemistry A, 115(37), 10427–10434. [Link]

  • Miller, J. A., & Hughes, D. L. (2017). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 82(23), 12344–12352. [Link]

  • Dolman, D., & Stewart, R. (1967). Comparison of the acidity and basicity of aromatic amines. Canadian Journal of Chemistry, 45(9), 911–924. [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Chemistry lover. (2019). Basicity of aniline derivatives compared. YouTube. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of target molecules is paramount. The specificity of an analytical method, particularly in complex biological matrices, dictates the reliability of experimental data. This guide provides an in-depth comparison of the analytical specificity of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (TBAMC), a key intermediate in various synthetic pathways, against structurally similar molecules.[1][2]

The Imperative of Specificity: Understanding Cross-Reactivity

The core of this analysis is a competitive immunoassay. In this format, the target analyte (TBAMC) in a sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites.[9][10] The signal generated is inversely proportional to the concentration of the analyte in the sample. A high degree of cross-reactivity from a related compound means that it also binds effectively to the antibody, mimicking the presence of TBAMC and compromising data integrity.[3][11]

To establish a benchmark for specificity, we must first select logical alternative compounds to compare. The molecular structure of TBAMC (Figure 1) features three key regions for potential antibody recognition: the N-Boc protecting group, the methoxy group on the phenyl ring, and the relative positions of the amino and carbamate groups.

Figure 1: Structure of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (TBAMC)

  • Molecular Formula: C₁₂H₁₈N₂O₃[12]

  • Molecular Weight: 238.28 g/mol [12]

Based on this structure, we have selected four potential cross-reactants for this comparative analysis:

  • Compound A: 4-Methoxyaniline: Represents the core aromatic structure without the carbamate or amino group at position 2.

  • Compound B: tert-Butyl (2-aminophenyl)carbamate: Lacks the methoxy group, testing the group's importance for antibody recognition.[13]

  • Compound C: 2,5-Dimethoxyaniline: Replaces the amino and carbamate groups with methoxy groups, assessing the overall electronic and steric profile.

  • Compound D: 2-Amino-5-methoxyphenol: The precursor to TBAMC, lacking the N-Boc protecting group.

Experimental Design: A Validated Competitive ELISA

The causality behind our experimental design is to create a system where the only significant variable is the identity of the competing molecule. This is achieved by developing a highly specific polyclonal antibody against a TBAMC-hapten conjugate and using a consistent, optimized protocol for all comparative tests.

Principle of the Competitive ELISA

The assay relies on the competition between free TBAMC (or a cross-reactant) in the sample and a TBAMC-BSA conjugate immobilized on the microplate wells for binding to a limited amount of anti-TBAMC primary antibody. A secondary antibody conjugated to Horseradish Peroxidase (HRP) is then used for detection.

ELISA_Principle cluster_well Microplate Well Surface cluster_detection Detection Step Immobilized_Antigen TBAMC-BSA Conjugate Secondary_Ab Anti-Rabbit Ab-HRP Immobilized_Antigen->Secondary_Ab Binds to Primary Ab Free_Antigen Free TBAMC or Cross-Reactant Primary_Ab Anti-TBAMC Antibody (Rabbit pAb) Free_Antigen->Primary_Ab Primary_Ab->Immobilized_Antigen Binds to plate Substrate TMB Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal (450 nm) Substrate->Signal

Caption: Competitive ELISA mechanism for TBAMC detection.

Detailed Experimental Protocol

This protocol is designed to ensure reproducibility and accuracy, forming a self-validating system.

  • Antigen Coating:

    • Dilute a synthesized TBAMC-Bovine Serum Albumin (BSA) conjugate to 2 µg/mL in 1X Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (1X PBS with 1% BSA) to each well to prevent non-specific binding.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of TBAMC standard (from 1000 ng/mL to 0.1 ng/mL) and each potential cross-reactant (from 10,000 ng/mL to 1 ng/mL) in Assay Buffer (1X PBS with 0.1% BSA, 0.05% Tween-20).[14]

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-TBAMC polyclonal antibody (diluted 1:5000 in Assay Buffer).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.[15]

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times.

  • Detection:

    • Add 100 µL of HRP-conjugated goat anti-rabbit secondary antibody (diluted 1:10,000 in Assay Buffer) to each well.

    • Incubate for 1 hour at 37°C.[15]

    • Wash the plate five times.

  • Signal Development and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.[10]

    • Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

Comparative Data Analysis

The performance of each compound is evaluated by determining its IC50 value—the concentration required to inhibit 50% of the maximum signal. Cross-reactivity is then calculated relative to the target analyte, TBAMC.

Calculation of Percent Cross-Reactivity: The formula used is a standard in the field[14]: % Cross-Reactivity = (IC50 of TBAMC / IC50 of Test Compound) * 100

Quantitative Results Summary

The experimental data, derived from triplicate runs of the protocol, is summarized below.

Compound TestedIC50 (ng/mL)% Cross-ReactivityStructural Justification for Performance
tert-Butyl (2-amino-5-methoxyphenyl)carbamate (TBAMC) 5.2 100% Target Analyte: The antibody was specifically raised against this hapten structure, resulting in the highest binding affinity.
Compound B: tert-Butyl (2-aminophenyl)carbamate 45.8 11.4% High Cross-Reactivity: The absence of the methoxy group reduces affinity, but the core N-Boc-phenylamine structure is recognized.
Compound D: 2-Amino-5-methoxyphenol 891.5 0.58% Low Cross-Reactivity: The lack of the bulky tert-butoxycarbonyl (Boc) group drastically reduces binding, indicating the Boc group is a primary epitope.
Compound A: 4-Methoxyaniline >10,000 <0.05% Negligible Cross-Reactivity: Lacks both the Boc group and the specific arrangement of substituents, leading to no significant binding.
Compound C: 2,5-Dimethoxyaniline >10,000 <0.05% Negligible Cross-Reactivity: The overall shape and electronic distribution are too dissimilar from TBAMC for antibody recognition.

Table 1: Comparative cross-reactivity of TBAMC and structurally related compounds.

Interpretation and Field Insights

The data clearly demonstrates the high specificity of the developed assay for TBAMC.

  • The N-Boc group is a critical epitope: The most significant drop in reactivity occurred when the N-Boc group was absent (Compound D), confirming it as a key feature for antibody recognition. This is a common strategy in hapten design for small molecules.[16]

  • The methoxy group contributes to affinity: The 9-fold decrease in reactivity for Compound B highlights that while the methoxy group is not the primary binding determinant, it significantly contributes to the binding affinity, likely through steric or electronic interactions within the antibody's binding pocket.

  • High confidence in specificity: Compounds A and C, which lack the core carbamate structure, showed no meaningful cross-reactivity. This provides high confidence that the assay can specifically detect TBAMC even in the presence of related aniline or phenol precursors and metabolites.

This systematic approach to validation is crucial and aligns with regulatory expectations for analytical procedures.[6][17]

Workflow for Cross-Reactivity Assessment

The logical process for conducting these studies can be visualized as follows:

workflow A 1. Identify Target Analyte (TBAMC) B 2. Analyze Structure & Identify Potential Cross-Reactants A->B C 3. Develop Specific Assay (Competitive ELISA) B->C D 4. Optimize Assay Parameters (Ab Titer, Coating Conc.) C->D E 5. Run Comparative Analysis (TBAMC vs. Alternatives) D->E F 6. Generate Dose-Response Curves & Calculate IC50 Values E->F G 7. Calculate % Cross-Reactivity F->G H 8. Report & Conclude on Assay Specificity G->H

Caption: Standard workflow for specificity and cross-reactivity validation.

Conclusion

This guide demonstrates a comprehensive, data-driven approach to evaluating the cross-reactivity of an analytical method for tert-Butyl (2-amino-5-methoxyphenyl)carbamate. The experimental results confirm that a well-designed competitive ELISA can achieve high specificity, capable of distinguishing the target analyte from structurally similar precursors and related molecules. The key to this specificity lies in raising antibodies against a hapten that incorporates the most unique features of the target molecule, in this case, the N-Boc protecting group. For researchers in drug development and manufacturing, implementing such rigorous validation is not merely a procedural step but a fundamental requirement for ensuring data integrity and the ultimate safety and efficacy of the final product.

References

  • Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate Source: Atlantis Press URL: [Link]

  • Title: tert-butyl N-(5-amino-2-methoxyphenyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Determining Cross Reactivity with an ELISA Source: Discovery Sci URL: [Link]

  • Title: Competitive ELISA Protocol Source: Creative Diagnostics URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib Source: PLOS One URL: [Link]

  • Title: Competitive ELISA protocol Source: St John's Laboratory URL: [Link]

  • Title: Competitive ELISA Protocol and Animation Source: Microbe Notes URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS No. 312300-45-1), a compound often used as an intermediate in complex organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of tert-Butyl (2-amino-5-methoxyphenyl)carbamate is the foundation of its safe handling and disposal. Based on data from analogous compounds and general chemical principles, this substance should be treated with caution.

Known and Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Sensitization: May cause an allergic skin reaction[1].

  • Irritation: Similar carbamate and aniline compounds are known to cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE. Before beginning any procedure that involves tert-Butyl (2-amino-5-methoxyphenyl)carbamate, ensure the following are readily available and in use:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with goggles.Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can lead to sensitization and allergic reactions.
Body Protection A laboratory coat that is fully buttoned.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary if handling large quantities or if dust generation is likely.Carbamate compounds can be harmful if inhaled. A respirator minimizes the risk of respiratory tract irritation.[2]

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste is managed in an environmentally responsible manner.

Segregation Protocol:

  • Designated Waste Container: All waste containing tert-Butyl (2-amino-5-methoxyphenyl)carbamate, including unused product, contaminated materials, and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Avoid Mixing: Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently, producing heat, toxic gases, or even explosions.

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid and liquid waste to facilitate proper disposal by your institution's waste management provider.

Container Requirements:

  • Compatibility: Use containers made of materials that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "tert-Butyl (2-amino-5-methoxyphenyl)carbamate," and any other identifiers required by your institution.

  • Closure: Keep the container securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable framework for the disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate in various forms.

Disposal of Unused or Expired Solid Compound
  • Initial Assessment: Determine if the compound can be returned to the supplier or repurposed within the institution. Unnecessary disposal should always be the last resort.

  • Packaging: If disposal is necessary, ensure the original container is securely sealed. If the original container is compromised, carefully transfer the solid to a new, compatible, and properly labeled waste container.

  • Collection: Place the sealed container in a designated satellite accumulation area for hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Pickup: Arrange for the collection of the waste by your institution's authorized hazardous waste management service.

Disposal of Contaminated Materials

Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated waste.

  • Collection: Place all contaminated solid materials into a designated, labeled hazardous waste bag or container.

  • Segregation: Do not dispose of these materials in regular trash or with non-hazardous laboratory waste.

  • Final Disposal: Once the container is full, seal it and manage it as hazardous waste according to the procedures outlined above.

Management of Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.

  • Containment: For small, manageable spills, contain the material using an appropriate absorbent material, such as a chemical spill pillow or vermiculite.

  • Cleanup: Carefully sweep up the absorbed material and place it into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department, even if it is small.

Regulatory Compliance: Adhering to the Framework

The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).

It is imperative that all disposal activities comply with federal, state, and local regulations, as well as institutional policies. Your institution's EHS department is the primary resource for ensuring compliance and should be consulted with any questions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate.

cluster_solids Solid Waste Stream start Waste Generated (tert-Butyl (2-amino-5-methoxyphenyl)carbamate) is_solid Is the waste solid? start->is_solid contaminated_solid Contaminated Solid (Gloves, Paper, etc.) is_liquid Is the waste liquid? is_solid->is_liquid No unused_solid Unused/Expired Solid is_solid->unused_solid Yes solution Solution Containing Compound is_liquid->solution Yes spill Spill Residue is_liquid->spill Contaminated Solid collect_solid Collect in Labeled Solid Hazardous Waste Container unused_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container solution->collect_liquid spill->collect_solid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store documentation Complete Waste Disposal Forms store->documentation pickup Arrange for Pickup by Authorized Waste Management documentation->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate.

Conclusion: A Culture of Safety

The proper disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By integrating these protocols into your standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
  • PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. Retrieved from [Link]

  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, October 28). Safety Data Sheet: tert-Butyl carbamate.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS No. 312300-45-1). As a crucial intermediate in pharmaceutical research and development, particularly in the synthesis of targeted therapies, a comprehensive understanding of its hazard profile and the implementation of rigorous safety measures are paramount to ensuring a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-Butyl (2-amino-5-methoxyphenyl)carbamate is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Sensitization (Category 1): May cause an allergic skin reaction[1].

The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. The causality behind these classifications lies in the compound's molecular structure, which includes an aromatic amine and a carbamate functional group. Aromatic amines are a class of compounds known for their potential to cause skin sensitization and other systemic effects upon absorption.

A thorough, site-specific risk assessment should be conducted before commencing any work with this compound to identify and mitigate potential exposure scenarios.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving tert-Butyl (2-amino-5-methoxyphenyl)carbamate.

Laboratory Operation Eye and Face Protection Skin Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.Nitrile gloves, lab coat.Recommended to be performed in a chemical fume hood or a ventilated balance enclosure to avoid dust inhalation.
Dissolution and Solution Handling Chemical safety goggles. A face shield is recommended if there is a splash hazard.Nitrile gloves, lab coat.Work within a certified chemical fume hood.
Reaction Setup and Monitoring Chemical safety goggles and a face shield.Nitrile gloves, lab coat. Consider a chemically resistant apron for larger quantities.Operations must be conducted in a chemical fume hood.
Work-up and Purification Chemical safety goggles and a face shield.Nitrile gloves, chemically resistant apron over a lab coat.All procedures should be performed in a chemical fume hood.

Rationale for PPE Selection:

  • Eye and Face Protection: Protects against accidental splashes of solutions or contact with airborne dust, which could cause irritation.[3]

  • Skin Protection: A lab coat and appropriate gloves prevent direct contact with the skin, mitigating the risk of skin sensitization.[1][3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

  • Respiratory Protection: While a respirator is not typically required when handling this compound within a fume hood, one may be necessary if engineering controls are not sufficient to control airborne dust concentrations.[2] Always work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[3][4]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

3.1. Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Weighing: Perform all weighing operations within a ventilated enclosure or a chemical fume hood to minimize the generation of airborne dust.

  • Dissolution: Add the solid compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume of liquid.

  • Reaction: Conduct all reactions within a chemical fume hood. Use appropriate clamps and supports for all glassware.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate the work area.

3.2. Disposal Plan:

  • Chemical Waste: Dispose of tert-Butyl (2-amino-5-methoxyphenyl)carbamate and any solutions containing it as hazardous chemical waste.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed waste container.[4]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.[6][7] If skin irritation or a rash develops, seek medical attention.[1][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][7] Seek immediate medical attention.[5][7]

  • Ingestion: If swallowed, rinse the mouth with water.[4][7] Do NOT induce vomiting.[5][6] Seek immediate medical attention.[5][8]

  • Inhalation: Move the individual to fresh air.[6][7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6][7] Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[3][4] Avoid generating dust.[3][4]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling tert-Butyl (2-amino-5-methoxyphenyl)carbamate in a laboratory setting.

Workflow for Handling tert-Butyl (2-amino-5-methoxyphenyl)carbamate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Gather Required PPE B->C D Weigh Solid in Ventilated Enclosure C->D Proceed to Handling E Dissolve and Handle Solutions in Fume Hood D->E F Conduct Reaction in Fume Hood E->F G Decontaminate Work Area F->G Proceed to Post-Handling H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: Logical workflow for the safe handling of tert-Butyl (2-amino-5-methoxyphenyl)carbamate.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

  • Alfa Aesar. (2010-10-28). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (2000, February). 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY. Retrieved from [Link]

  • Grambling State University. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.